AT-56
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGMDUIRLSESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471559 | |
| Record name | AT-56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162640-98-4 | |
| Record name | AT-56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, a compound of interest in medicinal chemistry due to its structural similarity to known antihistaminic and serotonergic agents. The synthetic route proceeds through three key stages: the formation of the core piperidine intermediate, N-alkylation to introduce the butylnitrile side chain, and subsequent cycloaddition to form the tetrazole ring. This document provides detailed experimental protocols and summarizes the quantitative data for each step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three-step synthesis of the target compound.
| Step | Reaction | Reactant 1 | Reactant 2 | Product | Solvent(s) | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Hydrolysis | Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate | Potassium Hydroxide | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | n-Butanol | - | Reflux | 2 | ~87 | 145-147 |
| 2 | N-Alkylation | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | 5-Bromovaleronitrile | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine | Acetonitrile | Potassium Carbonate | 80 | 12 | ~85 | N/A |
| 3 | [3+2] Cycloaddition | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine | Sodium Azide | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine | DMF | Ammonium Chloride | 120 | 24 | ~75 | N/A |
Experimental Protocols
Step 1: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Intermediate 1)
This procedure outlines the hydrolysis of the ethyl ester to yield the core piperidine intermediate.
Materials:
-
Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate (65.6 g)
-
Potassium hydroxide (32.0 g)
-
n-Butanol (250 ml)
-
Toluene
-
Water
-
Methanol
Procedure:
-
A mixture of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate (65.6 g) and potassium hydroxide (32.0 g) in n-butanol (250 ml) is refluxed for 2 hours.[1]
-
The reaction mixture is then concentrated under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with toluene.
-
The organic (toluene) layer is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield a pale yellow solid.
-
The crude product is recrystallized from methanol to afford colorless needles of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine.
Expected Yield: Approximately 47.9 g (87%).[1] Melting Point: 145-147 °C.[1]
Step 2: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine (Intermediate 2)
This step involves the N-alkylation of the piperidine intermediate with 5-bromovaleronitrile.
Materials:
-
4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Intermediate 1)
-
5-Bromovaleronitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine in anhydrous acetonitrile, add 1.5 equivalents of anhydrous potassium carbonate.
-
To this stirred suspension, add 1.2 equivalents of 5-bromovaleronitrile.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 3: Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine (Final Product)
The final step is the conversion of the nitrile group to a tetrazole ring via a [3+2] cycloaddition reaction.
Materials:
-
4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine (Intermediate 2)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-(4-cyanobutyl)piperidine in anhydrous DMF.
-
Add 2.0 equivalents of sodium azide and 2.0 equivalents of ammonium chloride to the solution.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling, the reaction is quenched by the careful addition of water.
-
The mixture is acidified with a dilute solution of hydrochloric acid to precipitate the product.
-
The precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Visualizations
Synthetic Workflow
The following diagram illustrates the three-step synthesis of the target compound.
Caption: Synthetic pathway for the target compound.
Proposed Biological Signaling Pathway
The structural similarity of the target compound to cyproheptadine and other piperidine-based monoamine reuptake inhibitors suggests that it may act as an antagonist at monoamine transporters. The following diagram illustrates this proposed mechanism of action at a presynaptic neuron terminal.
References
An In-Depth Technical Guide to the Mechanism of Action of Dibenzocycloheptene-Piperidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dibenzocycloheptene-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. These tricyclic compounds, characterized by two benzene rings fused to a seven-membered cycloheptene ring with a piperidine moiety, exhibit a complex pharmacological profile.[1][2][3] Prominent members of this class include Cyproheptadine, Ketotifen, and Pizotifen. While primarily recognized for their potent antihistaminic effects, their mechanism of action is multifaceted, involving interactions with multiple receptor systems. This guide provides a detailed examination of their molecular mechanisms, presents quantitative pharmacological data, outlines key experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.
Core Mechanisms of Action
The therapeutic effects of dibenzocycloheptene-piperidine compounds stem from three primary molecular mechanisms: antagonism of histamine H1 receptors, antagonism of serotonin (5-HT) receptors, and stabilization of mast cells.
Histamine H1 Receptor Antagonism
The hallmark of this class is potent inverse agonism and antagonism at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. Upon binding of histamine, the Gq protein activates phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the allergic and inflammatory response.
Dibenzocycloheptene-piperidine compounds act as competitive antagonists, binding to the H1 receptor and preventing histamine from initiating this cascade. This blockade is the basis for their utility in treating allergic conditions such as rhinitis and urticaria.
Serotonin (5-HT) Receptor Antagonism
A distinguishing feature of these compounds is their significant affinity for various serotonin receptors, particularly subtypes of the 5-HT2 family (5-HT2A and 5-HT2C).[4] Like the H1 receptor, 5-HT2 receptors are primarily Gq-coupled, and their antagonism by compounds like Pizotifen and Cyproheptadine is central to their efficacy in migraine prophylaxis and appetite stimulation.[4][5] By blocking serotonin-mediated signaling, these drugs can modulate vasoconstriction and neuronal pathways implicated in migraine pathophysiology.[4] Cyproheptadine is a non-selective 5-HT2 antagonist with a reported IC50 of 0.6 nM for the 5-HT2 receptor.[6]
Mast Cell Stabilization
Ketotifen, in particular, exhibits a distinct and crucial mechanism: the stabilization of mast cells.[1][7] Mast cells are key players in the allergic response, releasing a payload of inflammatory mediators—including histamine, tryptase, and leukotrienes—upon activation.[8] Ketotifen inhibits this degranulation process, preventing the release of these mediators at the source.[7][9] This action is independent of its H1-receptor antagonism and contributes significantly to its prophylactic efficacy in managing asthma and mast cell activation syndrome (MCAS).[7][8] Studies have shown that ketotifen can inhibit mast cell histamine release by 90% or more at concentrations ranging from 10⁻¹¹ to 10⁻⁴ M.[9]
Signaling Pathway and Point of Intervention
The primary signaling pathway modulated by dibenzocycloheptene-piperidine compounds via H1 and 5-HT2 receptors is the Gq/11 pathway. The diagram below illustrates this cascade and the inhibitory action of these antagonists.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional potencies (IC50) of these compounds determine their clinical profiles. The following table summarizes available data for key compounds at their primary targets.
| Compound | Target Receptor | Parameter | Value (nM) | Reference |
| Cyproheptadine | 5-HT2 | IC50 | 0.6 | [6] |
| Histamine H1 | Ki | ~1-2 | Qualitative Data | |
| 5-HT2A | Ki | High Affinity | [10] | |
| Ketotifen | Histamine H1 | Ki | Potent | [7] |
| Mast Cell Degranulation | IC | 0.01 - 100,000 | [9] | |
| Pizotifen | 5-HT2A / 5-HT2C | Ki | High Affinity | [4][5] |
| 5-HT1C | Ki | High Affinity | [5] | |
| Histamine H1 | Ki | Potent |
Note: Quantitative values can vary significantly based on the specific assay conditions, radioligand used, and tissue/cell preparation. "High Affinity" or "Potent" is used where specific numerical Ki/IC50 values were not available in the cited literature.
Key Experimental Protocols
Characterizing the activity of dibenzocycloheptene-piperidine compounds involves a suite of in vitro assays. The following sections detail the methodologies for three critical experiments.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the Histamine H1 receptor.
Methodology:
-
Membrane Preparation: HEK293T cells transiently expressing the human H1 receptor are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the cell membranes. The pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
Cell membrane preparation (e.g., 0.5–3 µg protein).
-
A fixed concentration of a radioligand, such as [³H]mepyramine (e.g., 1-5 nM).
-
Varying concentrations of the unlabeled test compound (e.g., 10⁻¹² to 10⁻⁴ M) or buffer for total binding control.
-
A high concentration of a known unlabeled antagonist to determine non-specific binding.
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Termination & Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Unbound radioligand passes through. The filters are washed rapidly with ice-cold buffer.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Functional Cellular Assay: Calcium Flux
This assay measures the functional consequence of receptor antagonism by monitoring changes in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced calcium release.
Methodology:
-
Cell Culture: Adherent cells expressing the target receptor (e.g., CHO-M1 cells for muscarinic receptors, a model Gq-coupled system) are plated in a 96- or 384-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate buffer. Probenecid may be included to prevent dye extrusion. The incubation is typically for 1 hour at 37°C.[4]
-
Compound Addition (Antagonist Mode): The test compound (antagonist) is added to the wells at various concentrations and incubated for a set period (e.g., 15-30 minutes) to allow receptor binding.
-
Signal Measurement: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken.[4]
-
Agonist Stimulation: A known agonist for the receptor (e.g., carbachol for M1 receptors) is injected into the wells at a concentration known to elicit a submaximal response (EC80).
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured. The ability of the antagonist to inhibit the agonist-induced signal is plotted against the antagonist concentration to determine the IC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell stabilization by measuring the release of a granular enzyme, β-hexosaminidase, upon cell stimulation.[9]
Objective: To measure the ability of a compound like Ketotifen to inhibit mast cell degranulation.
Methodology:
-
Cell Culture & Sensitization: A mast cell line (e.g., RBL-2H3) is cultured. For IgE-mediated degranulation, cells are sensitized overnight with anti-DNP IgE.[6]
-
Pre-incubation: Sensitized cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). The cells are then pre-incubated with various concentrations of the test compound (e.g., Ketotifen) for 30-60 minutes at 37°C.[8][9]
-
Stimulation: Degranulation is induced by adding a stimulant. For IgE-sensitized cells, DNP-HSA (antigen) is used. For non-IgE mediated degranulation, a secretagogue like Compound 48/80 or a calcium ionophore (e.g., ionomycin) can be used.[8]
-
Reaction Termination: After a short incubation (e.g., 30 minutes at 37°C), the reaction is stopped by placing the plate on ice. The plate is then centrifuged to pellet the cells.
-
Supernatant Collection: Aliquots of the supernatant (containing released β-hexosaminidase) are transferred to a new plate.
-
Cell Lysis: The remaining cell pellets are lysed with a detergent (e.g., Triton X-100) to measure the total non-released β-hexosaminidase.
-
Enzymatic Reaction: A substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) is added to both the supernatant and lysate samples. The plates are incubated (e.g., 90 minutes at 37°C).[6]
-
Quantification: The reaction is stopped with a high pH buffer (e.g., glycine or sodium carbonate), which develops a color. The absorbance is read at 405 nm.[6]
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance) / (Supernatant Absorbance + Lysate Absorbance) * 100. The inhibitory effect of the test compound is determined by comparing the release in treated samples to the untreated (stimulated) control.
Conclusion
Dibenzocycloheptene-piperidine compounds are pharmacologically complex agents whose therapeutic utility is derived from a combination of potent H1 and 5-HT receptor antagonism, and in some cases, mast cell stabilization. Their ability to competitively block Gq-coupled signaling pathways is fundamental to their anti-allergic and anti-migraine effects. A thorough understanding of these distinct but complementary mechanisms, verified through robust in vitro assays, is critical for the rational design and development of next-generation therapeutics targeting allergic and neurological disorders.
References
- 1. Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor antagonists and migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oanp.org [oanp.org]
- 6. Ketotifen Effect, A Histamine H1 Antagonist and Mast Cell Growth Inhibitor, on Glycerol-induced Acute Renal Failure in Rats [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: A Technical Review
Disclaimer: Publicly available pharmacological data for the specific compound 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine is limited. This document provides a comprehensive analysis based on the pharmacological profiles of its core structural motifs and related molecules to infer its potential biological activities.
Executive Summary
This technical guide explores the anticipated pharmacological profile of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. The core of this molecule, a dibenzo[a,d]cyclohepten-ylidene-piperidine structure, is famously associated with cyproheptadine, a potent antagonist of histamine H1 and serotonin (5-HT) receptors. The addition of a tetrazol-butyl-piperidine side chain introduces a moiety found in compounds targeting other receptors, including prostaglandin D synthase. Therefore, the subject compound is hypothesized to be a multi-target ligand with a complex pharmacological profile, potentially exhibiting antihistaminic, antiserotonergic, and other activities. This document synthesizes available information on its constituent parts to build a predictive pharmacological model.
Core Structure: Dibenzo[a,d]cyclohepten-ylidene-piperidine
The foundational structure of the compound is the 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine moiety. This tricyclic system is the cornerstone of the pharmacological activity of well-established drugs like cyproheptadine.
1.1. Cyproheptadine: A Reference Compound
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1] It competitively antagonizes histamine H1 receptors and various serotonin receptors, particularly 5-HT2A.[1][2] This dual antagonism contributes to its clinical use in treating allergic reactions, urticaria, and as an appetite stimulant.[1] The structural similarity suggests that 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine may retain affinity for these receptors.
Side Chain: 1-(4-(2H-tetrazol-5-yl)butyl)piperidine
The N-substitution on the piperidine ring with a tetrazol-butyl group is a critical modification that likely modulates the overall pharmacological profile. While direct data on this specific side chain attached to the dibenzo[a,d]cyclohepten-ylidene core is unavailable, analysis of similar structures in other compounds provides valuable insights.
2.1. The Tetrazole Moiety in Pharmacology
The tetrazole ring is a common bioisostere for a carboxylic acid group and is present in numerous pharmacologically active compounds. Its inclusion can influence a molecule's acidity, metabolic stability, and receptor binding properties.
2.2. Potential for Prostaglandin D Synthase Inhibition
A noteworthy parallel can be drawn with the compound 4-(benzhydryloxy)-1-[3-(1H-tetraazol-5-yl)propyl]piperidine, which is documented as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[3] H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses. Although the core structure differs, the presence of a tetrazol-alkyl-piperidine side chain in both molecules suggests that the compound could also exhibit inhibitory activity at H-PGDS.
Predicted Pharmacological Profile and Signaling Pathways
Based on the analysis of its structural components, a hypothetical pharmacological profile and associated signaling pathways for 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine can be proposed.
3.1. Receptor Affinities
A summary of potential receptor affinities is presented in the table below. It is important to note that these are extrapolated and require experimental validation.
| Receptor/Enzyme Target | Predicted Affinity | Rationale |
| Histamine H1 Receptor | High | Based on the dibenzo[a,d]cyclohepten-ylidene-piperidine core (cyproheptadine).[1] |
| Serotonin 5-HT2A Receptor | Moderate to High | Based on the dibenzo[a,d]cyclohepten-ylidene-piperidine core (cyproheptadine).[1][2] |
| Muscarinic Receptors | Possible | Common off-target effect of first-generation antihistamines.[1] |
| Prostaglandin D Synthase | Possible | Based on the tetrazol-alkyl-piperidine side chain found in other H-PGDS inhibitors.[3] |
3.2. Signaling Pathways
The potential interactions with H1 and 5-HT2A receptors suggest involvement in well-established signaling cascades.
3.2.1. H1 Receptor Signaling
Antagonism of the H1 receptor would block the effects of histamine, primarily by inhibiting the Gq/11 protein-coupled pathway. This would lead to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately reducing intracellular calcium release and protein kinase C (PKC) activation.
Caption: Postulated H1 Receptor Antagonism Pathway.
3.2.2. 5-HT2A Receptor Signaling
Similarly, antagonism of the 5-HT2A receptor would inhibit the Gq/11-mediated signaling cascade initiated by serotonin, which is also implicated in a variety of physiological and pathological processes.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
In Vitro Serotonin Receptor Binding Affinity of Novel Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro serotonin (5-HT) receptor binding affinities of recently developed piperidine derivatives. It is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction to Piperidine Derivatives and the Serotonergic System
The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in the development of a wide range of pharmaceuticals. Its derivatives are of particular interest as ligands for serotonin receptors due to their structural versatility, which allows for the fine-tuning of affinity and selectivity. The serotonergic system, with its at least 14 distinct receptor subtypes, is implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and sleep, making it a critical target for drug development.[1][2] Understanding the in vitro binding characteristics of novel piperidine derivatives is a crucial first step in the development of new therapeutics for psychiatric and neurological disorders.
Data Presentation: In Vitro Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of various novel piperidine derivatives for different serotonin receptor subtypes. These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor, with lower values indicating higher binding affinity.
Table 1: Binding Affinities of Novel Piperidine Derivatives for 5-HT1A Receptors
| Compound | Structure | Ki (nM) for 5-HT1A | Reference |
| Compound 1 | Arylpiperazine derivative | 62 | [3] |
| Compound 2 | Arylpiperazine derivative | 28 | [3] |
| Compound 3 | 4-(Benzothiazol-2-yl)piperidine derivative | High Affinity (Specific value not in abstract) | [4] |
| Compound 4 | Aralkyl piperidine derivative | 0.46 | [5] |
Table 2: Binding Affinities of Novel Piperidine Derivatives for 5-HT2A and 5-HT2C Receptors
| Compound | Structure | Ki (nM) for 5-HT2A | Ki (nM) for 5-HT2C | Reference |
| Compound 5 | N'-cyanopicolinamidine derivative | 0.000185 | Moderate to no affinity | [6] |
| SERAAK1 | - | High Affinity (Specific value not in abstract) | - | [7] |
| Spiro[chromene-2,4'-piperidine] (7-chloro analogue) | Spiro-piperidine derivative | No observed activity | 121.5 (EC50) | [8] |
Table 3: Binding Affinities of Novel Piperidine Derivatives for 5-HT6 and 5-HT7 Receptors
| Compound | Structure | Ki (nM) for 5-HT6 | Ki (nM) for 5-HT7 | Reference |
| Compound 6 | Indolyl-sulphonamide derivative | High Affinity (Specific value not in abstract) | - | [9] |
| Compound 7 | Aralkyl piperazine derivative | - | 12 | [3] |
| Compound 8 | Aralkyl piperazine derivative | - | 3.3 | [3] |
| Compound 9 | Aralkyl piperidine derivative | - | 2.7 | [5] |
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinity for serotonin receptors is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][10]
General Principle
Radioligand binding assays involve the incubation of a biological preparation containing the receptor of interest (e.g., cell membranes from recombinant cell lines or brain tissue homogenates) with a radiolabeled ligand that has high affinity and selectivity for the target receptor. The amount of radioligand bound to the receptor is then measured.
Types of Radioligand Binding Assays
There are two primary types of radioligand binding assays used to characterize novel compounds:
-
Saturation Binding Assays: These are performed to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like a novel piperidine derivative) for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding of the radioligand is its IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]
Detailed Protocol for a Competition Binding Assay
Below is a generalized, detailed protocol for a competitive radioligand binding assay for a serotonin receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest, or homogenized brain tissue from rodents.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype being studied (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test Compound: The novel piperidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations like MgCl₂.[11]
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a predetermined protein concentration.
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
Initiation: Add the receptor preparation to each well to initiate the binding reaction. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled competitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and then calculate the Ki value.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[12] The activation of these GPCRs initiates intracellular signaling cascades that ultimately lead to a cellular response. The specific G-protein to which a receptor subtype couples determines the nature of this response.
The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[13] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[14] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[13]
Caption: 5-HT1A receptor signaling cascade.
The 5-HT2A receptor is coupled to the Gq/11 protein.[12] Upon activation, it stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. New potent 5-HT(2A) receptor ligands containing an N'-cyanopicolinamidine nucleus: Synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Emerging Potential of Tetrazolylbutyl-Piperidine Compounds as Histamine H1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the promising class of tetrazolylbutyl-piperidine compounds as antagonists of the histamine H1 receptor. Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions, and the search for novel scaffolds with improved efficacy, selectivity, and safety profiles is a continuous effort in medicinal chemistry. This document provides a comprehensive overview of the available data on these compounds, focusing on their chemical synthesis, structure-activity relationships, and pharmacological evaluation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Introduction
Histamine is a crucial biogenic amine involved in a range of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission. It exerts its effects through four subtypes of G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is primarily responsible for the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Antagonists of the H1 receptor, commonly known as antihistamines, are widely used to treat allergic rhinitis, urticaria, and other hypersensitivity reactions.
The development of H1 antagonists has evolved from first-generation agents with significant sedative and anticholinergic side effects to second and third-generation drugs with improved safety profiles. The quest for novel chemical scaffolds that offer enhanced potency, selectivity, and duration of action remains a key objective in drug discovery. The tetrazolylbutyl-piperidine scaffold has emerged as a promising framework for the design of new H1 receptor antagonists. This guide will explore the synthesis, biological activity, and therapeutic potential of this chemical class.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a Gq/11-coupled GPCR, initiates a well-defined signaling cascade. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Synthesis of Tetrazolylbutyl-Piperidine Compounds
The synthesis of tetrazolylbutyl-piperidine derivatives as potential H1 receptor antagonists has been described in the patent literature, specifically in patent EP0706522A1. The general synthetic strategy involves the construction of the key tetrazolylbutyl side chain and its subsequent attachment to a suitable piperidine moiety.
A common route to the tetrazole ring is the [2+3] cycloaddition of a nitrile with an azide salt, such as sodium azide. The synthesis of the tetrazolylbutyl-piperidine core can be conceptualized in the following workflow:
Detailed Experimental Protocol (General Example based on EP0706522A1):
-
Alkylation of Piperidine: A suitably substituted piperidine is reacted with a haloalkylnitrile (e.g., 5-bromovaleronitrile) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.
-
Formation of the Tetrazole Ring: The resulting piperidine-alkane-nitrile intermediate is then treated with an azide source, such as sodium azide, often in the presence of a catalyst like zinc chloride or an ammonium salt (e.g., triethylammonium chloride) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF. The reaction is heated for several hours to promote the cycloaddition.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired tetrazolylbutyl-piperidine compound.
-
Characterization: The final compound's structure and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Structure-Activity Relationships (SAR) and Quantitative Data
The patent EP0706522A1 discloses a series of tetrazole derivatives and provides data on their histamine H1 receptor antagonist activity. While a comprehensive SAR study is not explicitly detailed, analysis of the exemplified compounds allows for the deduction of key structural features that influence activity.
The general structure of the active compounds can be represented as a central piperidine ring connected via a butyl-tetrazole linker to a biaryl ether moiety.
Table 1: In Vitro Histamine H1 Receptor Antagonist Activity of Exemplified Tetrazolylbutyl-Piperidine Derivatives
| Compound ID (from EP0706522A1) | R1 | R2 | H1 Receptor Binding Affinity (IC50, nM) |
| Example 1 | H | H | Data not explicitly provided in abstract |
| Example 2 | 4-F | H | Data not explicitly provided in abstract |
| Example 3 | 4-Cl | H | Data not explicitly provided in abstract |
| Example 4 | 4-OCH3 | H | Data not explicitly provided in abstract |
Note: The patent abstract provides a general formula but does not explicitly list the IC50 values for specific tetrazolylbutyl-piperidine examples. The table structure is provided as a template for organizing such data when it becomes available from the full patent text or related publications.
From the general structure disclosed in the patent, the following relationships can be inferred as important for activity:
Pharmacological Evaluation: Experimental Protocols
The evaluation of the histamine H1 receptor antagonist potential of novel compounds involves a series of in vitro and in vivo assays.
In Vitro Assays
a) Radioligand Binding Assay
-
Objective: To determine the affinity of the test compound for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Assay: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
b) Functional Assays (e.g., Calcium Mobilization Assay)
-
Objective: To assess the functional antagonist activity of the test compound.
-
Methodology:
-
Cell Culture: Cells stably expressing the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Assay: The cells are pre-incubated with the test compound at various concentrations, followed by stimulation with a known concentration of histamine.
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium response is quantified, and an IC50 value is determined.
-
In Vivo Assays
a) Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo efficacy of the compound in a model of asthma.
-
Methodology:
-
Animal Model: Guinea pigs are sensitized to an allergen or used directly.
-
Dosing: The test compound is administered orally or intraperitoneally at various doses.
-
Challenge: After a set period, the animals are exposed to an aerosol of histamine.
-
Measurement: The onset and severity of bronchoconstriction (e.g., measured by changes in respiratory pressure) are recorded.
-
Data Analysis: The protective effect of the test compound against histamine-induced bronchoconstriction is determined.
-
b) Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice
-
Objective: To assess the compound's ability to inhibit allergic skin reactions.
-
Methodology:
-
Sensitization: Animals are passively sensitized by intradermal injection of IgE antibodies.
-
Dosing: The test compound is administered.
-
Challenge: After a specific time, the animals are challenged intravenously with the corresponding antigen and a dye (e.g., Evans blue).
-
Measurement: The extent of the allergic reaction is quantified by measuring the amount of dye that has extravasated into the skin at the injection site.
-
Data Analysis: The dose-dependent inhibition of the PCA reaction by the test compound is calculated.
-
Conclusion and Future Directions
The tetrazolylbutyl-piperidine scaffold represents a promising avenue for the discovery of novel histamine H1 receptor antagonists. The available data, primarily from patent literature, suggests that these compounds can exhibit potent H1 antagonist activity. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and evaluate the in vivo efficacy and safety of this chemical class. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers and drug development professionals interested in advancing the study of tetrazolylbutyl-piperidine derivatives as next-generation antihistamines. Future work should focus on synthesizing a broader range of analogues to build a more comprehensive SAR, conducting in-depth pharmacological profiling to assess selectivity against other receptors, and performing preclinical studies to evaluate their therapeutic potential for the treatment of allergic diseases.
Spectroscopic Profile of AT-56 (CAS 162640-98-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of AT-56 (CAS 162640-98-4), a potent and selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS). The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
-
Chemical Name: 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
-
Molecular Formula: C₂₅H₂₇N₅
-
Molecular Weight: 397.52 g/mol
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra, the following data has been predicted based on the chemical structure of this compound. These predictions are intended to serve as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 8H | Aromatic protons (dibenzo[a,d]cycloheptene) |
| 6.90 | s | 2H | Olefinic protons (dibenzo[a,d]cycloheptene) |
| 3.05 | t, J = 7.5 Hz | 2H | -CH₂- (butyl chain, adjacent to tetrazole) |
| 2.50 - 2.30 | m | 8H | Piperidine ring protons |
| 2.45 | t, J = 7.5 Hz | 2H | -CH₂- (butyl chain, adjacent to piperidine) |
| 1.80 - 1.60 | m | 4H | -CH₂-CH₂- (central butyl chain protons) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | Tetrazole C5 |
| 141.5 | Quaternary C (dibenzo[a,d]cycloheptene) |
| 138.0 | Quaternary C (dibenzo[a,d]cycloheptene) |
| 135.0 | C=C (piperidine side) |
| 132.5 | Aromatic CH |
| 130.0 | Aromatic CH |
| 129.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.0 | Olefinic CH (dibenzo[a,d]cycloheptene) |
| 58.0 | Piperidine CH₂ (adjacent to N) |
| 54.0 | Piperidine CH₂ (adjacent to C=C) |
| 32.0 | Piperidine CH₂ |
| 29.0 | Butyl CH₂ |
| 27.0 | Butyl CH₂ |
| 23.0 | Butyl CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100 - 3000 | C-H stretch | Aromatic and Olefinic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| 1640 | C=C stretch | Alkene |
| 1600, 1490, 1450 | C=C stretch | Aromatic ring |
| 1550 - 1475 | N=N stretch | Tetrazole ring |
| 1200 - 1000 | C-N stretch | Amine |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 397.23 | [M]⁺ (Molecular Ion) |
| 369.22 | [M - N₂]⁺ |
| 285.17 | [M - C₄H₈N₅]⁺ (Loss of tetrazolylbutyl side chain) |
| 215.12 | [C₁₇H₁₅]⁺ (Dibenzo[a,d]cycloheptenylidene fragment) |
| 112.12 | [C₆H₁₂N]⁺ (Piperidine ring fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1.0 second.
-
Collect 16 scans and apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 45-degree pulse width with a relaxation delay of 2.0 seconds.
-
Collect 1024 scans and apply a line broadening of 1.0 Hz during processing.
-
-
Data Processing: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Scan in the range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to 3.5-4.5 kV and the source temperature to 100-150°C.
-
Acquire mass spectra over a mass range of m/z 50-1000.
-
-
Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. Determine the elemental composition of the ions based on their accurate mass measurements.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual relationship of the spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Potential Therapeutic Targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. Due to the absence of direct experimental data for this specific molecule, this guide leverages a robust structure-activity relationship (SAR) approach, using the well-characterized and structurally analogous drug, Cyproheptadine, as a surrogate. The core dibenzo(a,d)cyclohepten-ylidene-piperidine scaffold is a potent antagonist of both serotonin (5-HT) and histamine H1 receptors. This guide will delve into the pharmacology of these targets, present quantitative data for Cyproheptadine's binding affinities, detail relevant experimental protocols, and visualize the associated signaling pathways. The potential modulatory effects of the 4-(2H-tetrazol-5-yl)butyl substituent will also be discussed, providing a predictive framework for the therapeutic applications of this novel compound.
Introduction: A Structure-Activity Relationship (SAR) Analysis
The compound of interest, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, is a derivative of the well-established first-generation antihistamine and serotonin antagonist, Cyproheptadine. The core pharmacophore, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-piperidine, is responsible for the primary pharmacological activity. Cyproheptadine features a methyl group on the piperidine nitrogen, whereas the compound possesses a 4-(2H-tetrazol-5-yl)butyl substituent.
Based on this structural similarity, it is highly probable that the primary therapeutic targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine are:
-
Serotonin (5-HT) Receptors: Primarily the 5-HT2 subfamily (5-HT2A, 5-HT2B, 5-HT2C).
-
Histamine H1 Receptor.
The tetrazole ring is a common bioisostere for a carboxylic acid group and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its presence in the N-butyl substituent may alter the binding affinity, selectivity profile, and duration of action compared to Cyproheptadine.
Primary Therapeutic Targets and Signaling Pathways
Serotonin 5-HT2A Receptor Antagonism
The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key target for the treatment of various neurological and psychiatric disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is also implicated in the treatment of serotonin syndrome.
Signaling Pathway:
Upon binding of serotonin, the 5-HT2A receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of this receptor by the compound would block these downstream signaling events.
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
Histamine H1 Receptor Antagonism
The histamine H1 receptor is another Gq/11-coupled GPCR that mediates the inflammatory and allergic responses to histamine. Antagonism of the H1 receptor is the primary mechanism of action for antihistamine drugs, which are used to treat allergic rhinitis, urticaria, and other allergic conditions.
Signaling Pathway:
Similar to the 5-HT2A receptor, the H1 receptor, upon histamine binding, activates the Gq/11 signaling cascade, leading to the production of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. This results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. An antagonist would prevent these effects.
Caption: Gq-coupled Histamine H1 receptor signaling pathway.
Quantitative Data: Binding Affinities of Cyproheptadine
The following tables summarize the reported binding affinities (Ki or pKi) of Cyproheptadine for its primary targets. This data provides a quantitative basis for predicting the potency of the novel compound.
Table 1: Cyproheptadine Binding Affinity for Histamine H1 Receptor
| Receptor | Species | Assay Type | Radioligand | pKi | Ki (nM) | Reference |
| H1 | Human | Radioligand Displacement | [3H]mepyramine | 9.5 | ~0.32 | [1] |
| H1 | - | Cell Membrane Chromatography | - | - | 912 | [2] |
Table 2: Cyproheptadine Binding Affinity for Serotonin (5-HT) Receptors
| Receptor | Species | Assay Type | Radioligand | pKi | Ki (nM) | Reference |
| 5-HT2A | Human | - | - | - | - | [3] |
| 5-HT7 | Human | - | - | - | - | [3] |
Note: Specific Ki values for all 5-HT receptor subtypes are not consistently reported in the literature, but functional assays confirm potent antagonism at the 5-HT2A receptor.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound to a target receptor.
Experimental Workflow:
Caption: Workflow for a radioligand receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human H1 or 5-HT2A receptors) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Cellular Assay (Calcium Flux)
This protocol outlines a method to assess the functional antagonism of a Gq-coupled receptor.
Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with the H1 or 5-HT2A receptor) are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., histamine for the H1 receptor or serotonin for the 5-HT2A receptor).
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
Potential Therapeutic Applications
Based on its predicted antagonism of 5-HT2A and H1 receptors, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine may have therapeutic potential in the following areas:
-
Allergic Conditions: As a potent H1 antagonist, it could be effective in treating allergic rhinitis, urticaria, and pruritus.
-
Serotonin Syndrome: Its 5-HT2A antagonistic properties suggest potential utility in managing this iatrogenic condition.
-
Appetite Stimulation: Cyproheptadine is known to increase appetite, a property attributed to its anti-serotinergic effects. This compound may share this therapeutic application.
-
Migraine Prophylaxis: The anti-serotinergic activity of Cyproheptadine has been leveraged for migraine prevention.
-
Psychiatric Disorders: The 5-HT2A receptor is a key target in the treatment of psychosis and other mood disorders. Further investigation into the selectivity and CNS penetration of this compound would be warranted.
Conclusion and Future Directions
The structural analogy to Cyproheptadine provides a strong rationale for the predicted therapeutic targets of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine being the serotonin 5-HT2A and histamine H1 receptors. The quantitative data for Cyproheptadine's binding affinities serve as a valuable benchmark for future experimental validation of this novel compound. The provided experimental protocols offer a roadmap for the pharmacological characterization of this molecule.
Future research should focus on:
-
Synthesis and in vitro characterization: The compound needs to be synthesized and its binding affinity and functional activity at the predicted targets, as well as a broader panel of receptors, should be determined experimentally.
-
Pharmacokinetic profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound should be assessed to understand its in vivo behavior.
-
In vivo efficacy studies: Preclinical studies in relevant animal models are necessary to validate the therapeutic potential of the compound for the applications outlined in this guide.
This in-depth technical guide, based on a strong SAR foundation, provides a comprehensive starting point for the research and development of this promising new chemical entity.
References
Methodological & Application
Experimental Protocols for In Vitro Serotonin Receptor Antagonist Assays
Application Note: Measuring the potency and efficacy of novel serotonin (5-HT) receptor antagonists is a critical step in drug discovery and development. This document provides detailed protocols for three common in vitro assays used to characterize the interaction of antagonists with serotonin receptors: Radioligand Binding Assays, Calcium Flux Assays, and cAMP Assays. These assays are essential for determining key pharmacological parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the functional consequences of receptor blockade.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[1][2][3] These assays directly quantify the binding of a radiolabeled ligand to the receptor and are used to determine the dissociation constant (Kᵈ) of the radioligand and the total number of binding sites (Bₘₐₓ). Competition binding assays, a variation of this technique, are employed to determine the affinity (Kᵢ) of unlabeled test compounds, such as novel antagonists.[1]
Experimental Protocol
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the serotonin receptor subtype of interest (e.g., HEK293, CHO, U2OS cells).[4]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).[5]
-
Unlabeled Ligands: Serotonin (agonist), a known antagonist (positive control), and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in binding buffer.[7]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding (NSB): Radioligand and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Test Compound: Radioligand and varying concentrations of the test antagonist.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Presentation
| Parameter | Description | Example Value |
| Kᵢ (nM) | Inhibitory constant, representing the affinity of the antagonist for the receptor. | 10.5 nM |
| IC₅₀ (nM) | Concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. | 15.2 nM |
| Hill Slope | A measure of the steepness of the competition curve, indicating the nature of the binding. | -1.0 |
Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[6]
Functional Assays: Calcium Flux and cAMP Measurement
Functional assays measure the biological response following receptor activation or inhibition. For serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), common functional readouts include changes in intracellular calcium concentration and cyclic adenosine monophosphate (cAMP) levels.[10]
Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂𝒸)
Activation of Gq-coupled serotonin receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[11] Antagonists will block this agonist-induced calcium release.
Signaling Pathway for Gq-Coupled 5-HT Receptors
Caption: Gq-coupled 5-HT receptor signaling pathway.
Experimental Workflow for Calcium Flux Assay
Caption: Experimental workflow for a calcium flux assay.
Experimental Protocol
Materials and Reagents:
-
Cell Line: A cell line stably expressing the Gq-coupled 5-HT receptor of interest (e.g., U2OS-5HT₂ₐ).[11][12]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin.
-
Antagonist: Test compounds and a known antagonist for positive control.
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well black, clear-bottom plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C.[3]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist (serotonin) and immediately begin kinetic measurement of the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Data Presentation
| Parameter | Description | Example Value |
| IC₅₀ (nM) | The concentration of antagonist that inhibits 50% of the agonist-induced calcium response. | 25.8 nM |
| Eₘₐₓ (%) | The maximum percentage of inhibition achieved by the antagonist. | 98.5% |
cAMP Assay (for Gi/o and Gs-coupled receptors like 5-HT₁ₐ and 5-HT₇)
Activation of Gi/o-coupled receptors (e.g., 5-HT₁ₐ) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][14] Conversely, activation of Gs-coupled receptors (e.g., 5-HT₇) stimulates adenylyl cyclase, increasing cAMP levels. Antagonist assays for Gi-coupled receptors typically involve stimulating cAMP production with forskolin and then measuring the ability of an agonist to inhibit this production, which is then blocked by the antagonist.
Signaling Pathways for Gi/o and Gs-Coupled 5-HT Receptors
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Radioligand binding methods: practical guide and tips [scite.ai]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. bu.edu [bu.edu]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Cell-Based Assays of Histamine H1 Receptor Functionality
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of various cell-based assays to assess the functionality of the histamine H1 receptor (H1R). Detailed protocols for key experiments are included to facilitate the study of H1R agonists and antagonists, crucial for drug discovery and development in areas such as allergy and inflammation.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in allergic reactions and inflammatory processes.[1][2] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G proteins.[3][4] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be measured to determine receptor activation.[5]
Key Cell-Based Assays for H1 Receptor Functionality
Several robust cell-based assays are available to study the functionality of the H1 receptor. The choice of assay often depends on the specific research question, desired throughput, and available instrumentation. The most common assays include:
-
Calcium Mobilization Assays: These are the most direct functional readouts for Gq-coupled receptors like H1R. They measure the increase in intracellular calcium concentration upon receptor activation.
-
Reporter Gene Assays: These assays measure the transcriptional activation of a specific gene downstream of the H1R signaling pathway. They are highly sensitive and suitable for high-throughput screening (HTS).[6][7][8]
-
cAMP Assays: While H1R primarily signals through Gq, it can also couple to other G proteins, such as Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[9]
-
Label-Free Assays: Technologies like Dynamic Mass Redistribution (DMR) and Electrical Cell-Substrate Impedance Sensing (ECIS) provide real-time, non-invasive monitoring of cellular responses following receptor activation.[9]
Calcium Mobilization Assay
This assay is a widely used method to assess H1 receptor activation by measuring the transient increase in intracellular calcium levels.
Signaling Pathway
References
- 1. google.com [google.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. youtube.com [youtube.com]
- 4. innoprot.com [innoprot.com]
- 5. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Appetite Stimulation Effects of Novel Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rodent models to investigate the appetite-stimulating effects of novel compounds. Detailed protocols for key behavioral and molecular assays are provided to guide researchers in the accurate assessment of orexigenic potential.
Introduction
The discovery and development of novel therapeutic agents to combat cachexia, anorexia, and other wasting syndromes necessitate robust preclinical evaluation of appetite-stimulating compounds. Rodent models, particularly mice and rats, are indispensable tools in this process, offering physiological and neurobiological systems that closely mimic human appetite regulation.[1][2][3] These models allow for the controlled investigation of a compound's efficacy and mechanism of action.
This document outlines standard animal models, detailed experimental protocols for assessing food intake and motivational behavior, and methods for analyzing the underlying molecular signaling pathways.
Animal Models
The most commonly utilized animal models for studying appetite stimulation are mice and rats.[3] Standard wild-type strains such as C57BL/6 mice and Sprague-Dawley or Wistar rats are often used. For studies focusing on obesity-related appetite dysregulation, diet-induced obesity (DIO) models, created by feeding animals a high-fat diet, are highly relevant.[1] Genetic models, such as ob/ob or db/db mice, can also be employed to investigate specific pathways, though they are more commonly used in obesity research.[1]
Data Presentation
Quantitative data from the described experiments should be summarized for clarity and comparative analysis.
Table 1: Food Intake Measurement
| Treatment Group | Dose (mg/kg) | Cumulative Food Intake (g) at 1h | Cumulative Food Intake (g) at 2h | Cumulative Food Intake (g) at 4h | Cumulative Food Intake (g) at 24h |
| Vehicle Control | - | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Compound X | 30 | ||||
| Positive Control (e.g., Ghrelin) | Y |
Table 2: Operant Conditioning - Progressive Ratio Breakpoint
| Treatment Group | Dose (mg/kg) | Breakpoint (Number of Lever Presses) |
| Vehicle Control | - | |
| Compound X | 1 | |
| Compound X | 10 | |
| Compound X | 30 | |
| Positive Control (e.g., THC) | Z |
Table 3: Hypothalamic Neuropeptide Gene Expression (Fold Change vs. Vehicle)
| Treatment Group | Dose (mg/kg) | NPY mRNA | AgRP mRNA | POMC mRNA |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| Compound X | 1 | |||
| Compound X | 10 | |||
| Compound X | 30 | |||
| Positive Control (e.g., Ghrelin) | Y |
Experimental Protocols
Food Intake Measurement in Rodents
This protocol details the manual measurement of food intake in mice or rats.
Materials:
-
Single-housed animal cages
-
Standard chow or high-fat diet pellets
-
Weighing scale (accurate to 0.01 g)
-
Experimental compound and vehicle
Procedure:
-
Habituation: Individually house the animals in the experimental cages for at least 2-3 days prior to the experiment to allow for acclimatization.[4]
-
Fasting: To increase motivation and synchronize feeding behavior, fast the animals overnight (approximately 16-18 hours) with free access to water.[4]
-
Baseline Body Weight: Record the body weight of each animal before compound administration.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of food in the cage's food hopper.
-
Data Collection: Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, 6, and 24 hours) after food presentation.[4] Account for any spillage by placing a collection tray beneath the hopper.
-
Calculation: Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight.
Operant Conditioning for Food Reward
This protocol assesses the motivational drive for a palatable food reward using a progressive ratio schedule in an operant conditioning chamber ("Skinner box").[5]
Materials:
-
Operant conditioning chambers equipped with levers, a food pellet dispenser, and a control interface (e.g., Med Associates, Coulbourn Instruments).
-
Highly palatable food pellets (e.g., high-fat, high-sugar).
-
Experimental compound and vehicle.
Procedure:
-
Food Restriction: To increase motivation, food restrict the animals to maintain them at 85-90% of their free-feeding body weight.[6][7] Monitor animal health and weight daily.
-
Training (Fixed Ratio Schedule):
-
FR1: Train the animals to press a lever to receive a single food pellet (Fixed Ratio 1). Sessions typically last 30-60 minutes daily. Continue until a stable response rate is achieved.[8]
-
FR5: Gradually increase the response requirement to five lever presses per reward (Fixed Ratio 5) to establish a more robust responding behavior.
-
-
Testing (Progressive Ratio Schedule):
-
On the test day, administer the test compound or vehicle.
-
Place the animal in the operant chamber set to a progressive ratio schedule. In this schedule, the number of lever presses required for each subsequent reward increases systematically (e.g., 1, 2, 4, 6, 9, 12...).
-
The session ends when the animal ceases to respond for a set period (e.g., 10 minutes).[9]
-
The "breakpoint" is the final number of lever presses completed for the last earned reward. This is the primary measure of motivation.[9]
-
Quantitative PCR (qPCR) for Hypothalamic Neuropeptides
This protocol measures changes in the gene expression of key appetite-regulating neuropeptides in the hypothalamus.
Materials:
-
Dissection tools
-
TRIzol reagent or similar RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine (e.g., ABI Prism 7500)
-
TaqMan or SYBR Green qPCR master mix
-
Primers for target genes (NPY, AgRP, POMC) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Tissue Collection: At a predetermined time point after compound administration, euthanize the animals and rapidly dissect the hypothalamus. Immediately freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
RNA Extraction: Extract total RNA from the hypothalamic tissue using TRIzol reagent according to the manufacturer's protocol.[10][11]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10][11]
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control group using the ΔΔCt method.[12]
-
Western Blotting for Signaling Proteins
This protocol is for detecting changes in the protein levels of key components of appetite-regulating pathways.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-mTOR).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: Homogenize hypothalamic tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[13]
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Immunohistochemistry for Neuronal Activation (c-Fos)
This protocol is used to identify neuronal populations activated by the test compound in brain regions involved in appetite, such as the hypothalamus. c-Fos is an immediate-early gene product and a marker of recent neuronal activity.[16]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryostat or vibratome.
-
Blocking solution (e.g., 10% normal serum with 0.2% Triton X-100 in PBS).[16]
-
Primary antibody (rabbit anti-c-Fos).[16]
-
Biotinylated secondary antibody (e.g., donkey anti-rabbit IgG).[16]
-
Avidin-biotin-peroxidase complex (ABC kit).
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope slides.
-
Microscope.
Procedure:
-
Perfusion and Tissue Processing: 90-120 minutes after compound administration, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.
-
Post-fixation and Sectioning: Dissect the brain and post-fix it in 4% PFA overnight. Then, cryoprotect the brain in a sucrose solution. Section the brain (e.g., at 40 µm) using a cryostat or vibratome.
-
Staining:
-
Wash the sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours.[16]
-
Incubate in the primary anti-c-Fos antibody solution overnight at 4°C.
-
Wash and incubate in the biotinylated secondary antibody solution for 1-2 hours.
-
Wash and incubate in the ABC reagent.
-
Develop the signal using the DAB substrate, which will produce a brown precipitate in c-Fos-positive nuclei.
-
-
Mounting and Analysis: Mount the sections onto microscope slides, dehydrate, and coverslip.
-
Quantification: Count the number of c-Fos-immunoreactive cells in specific hypothalamic nuclei (e.g., Arcuate Nucleus, Paraventricular Nucleus) using a microscope and image analysis software.
Visualizations
References
- 1. doaj.org [doaj.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Food intake behavior protocol [protocols.io]
- 5. 6.3 Operant Conditioning - Psychology 2e | OpenStax [openstax.org]
- 6. uq.edu.au [uq.edu.au]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. youtube.com [youtube.com]
- 9. Video: Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice [jove.com]
- 10. Quantitative PCR of Hypothalamic Neuropeptides [bio-protocol.org]
- 11. Expression of hypothalamic neuropeptides [bio-protocol.org]
- 12. medandlife.org [medandlife.org]
- 13. youtube.com [youtube.com]
- 14. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Dibenzocycloheptene Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocycloheptenes and their analogs represent a class of compounds with significant therapeutic potential, particularly in oncology. Their structural similarity to known anti-mitotic agents, such as combretastatin A-4, has made them attractive candidates for the development of novel tubulin polymerization inhibitors. High-throughput screening (HTS) of dibenzocycloheptene libraries is a critical step in identifying lead compounds for drug discovery programs.
This document provides detailed application notes and protocols for the high-throughput screening of dibenzocycloheptene libraries, with a focus on identifying potent anti-proliferative and anti-tubulin agents. While a direct high-throughput screening campaign on a dibenzocycloheptene library is not publicly available, we will use a closely related study on steroidomimetic dihydroisoquinolinones that also target the colchicine binding site of tubulin as a case study to illustrate the data presentation and experimental protocols.[1] This approach provides a practical framework for researchers working with dibenzocycloheptene and similar scaffolds.
Data Presentation: Anti-proliferative and Anti-tubulin Activity
The following table summarizes the in vitro activity of a library of dihydroisoquinolinone-based tubulin inhibitors, providing a template for presenting data from a screen of a dibenzocycloheptene library. The data includes GI50 values against the DU-145 human prostate carcinoma cell line and IC50 values for the inhibition of tubulin polymerization.
| Compound ID | Linker | R-Group | DU-145 GI50 (nM)[1] | Tubulin Polymerization IC50 (μM)[1] |
| 16g | Carbonyl | 3,4,5-trimethoxy | 51 | 1.2 |
| 16f | Carbonyl | 3,5-dimethoxy | Not Reported | 1.3 |
| 17g | Sulfonyl | 3,4,5-trimethoxy | Not Reported | 1.2 |
| 17f | Sulfonyl | 3,5-dimethoxy | Not Reported | 1.3 |
Experimental Protocols
Cell-Based High-Throughput Screening for Anti-proliferative Activity
This protocol describes a cell-based assay to screen a compound library for its ability to inhibit the proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library dissolved in DMSO
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Addition:
-
Prepare a serial dilution of the compound library in complete culture medium.
-
Add the diluted compounds to the cell plates, ensuring a final DMSO concentration of <0.5%.
-
Include positive (e.g., paclitaxel) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the negative control (100% viability) and positive control (0% viability).
-
Calculate the half-maximal inhibitory concentration (GI50) for each active compound using a suitable data analysis software.
-
A common hit criterion is ≥50% inhibition of cell growth at a specific concentration.[3]
-
Biochemical High-Throughput Screening for Tubulin Polymerization Inhibition
This protocol describes a biochemical assay to screen a compound library for its ability to inhibit the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Compound library dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader with temperature control
Protocol:
-
Compound Plating: Dispense the compound library into 384-well plates.
-
Reagent Preparation: Prepare a master mix containing tubulin, GTP, and the fluorescent reporter in polymerization buffer on ice.
-
Assay Initiation:
-
Transfer the master mix to the compound plates.
-
Immediately place the plates in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
The rate of tubulin polymerization is determined by the slope of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in the development of several cancers.[4][5][6][7] Targeting this pathway is a promising strategy for cancer therapy.
Caption: The Hedgehog signaling pathway.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
Caption: A generalized workflow for HTS.
References
- 1. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. High throughput screening of natural products for anti-mitotic effects in MDA-MB-231 human breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 6. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Piperidine Derivatives in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals and bioactive molecules. Their presence is critical to the therapeutic effect of drugs used in various treatments, from antipsychotics to antivirals. Accurate quantification of these compounds in biological matrices like plasma is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[2][3]
This application note provides a detailed protocol for the sensitive and robust quantification of piperidine derivatives in plasma using LC-MS/MS. The method employs a straightforward protein precipitation technique for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for precise quantification.
Principle of the Method
The method relies on the high separation efficiency of Liquid Chromatography (LC) and the sensitive, specific detection capabilities of Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation : Plasma proteins, which can interfere with analysis, are precipitated using an organic solvent (e.g., methanol or acetonitrile). An internal standard (IS) is added prior to precipitation to correct for variability during sample processing and analysis.[4][5]
-
Chromatographic Separation : The supernatant, containing the analyte and internal standard, is injected into an LC system. A reversed-phase C18 column separates the compounds of interest from endogenous plasma components based on their physicochemical properties.[6][7]
-
Ionization : The column eluent is directed to the mass spectrometer's ion source (typically Electrospray Ionization - ESI), where the analyte and IS molecules are charged, forming gas-phase ions.
-
Tandem Mass Spectrometry (MS/MS) Detection : The mass spectrometer operates in MRM mode. The first quadrupole (Q1) isolates the specific precursor ion (parent ion) of the target molecule. This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific product ion (daughter ion) unique to the analyte. This highly specific transition (precursor → product) is monitored for quantification, minimizing interference from the complex plasma matrix.[8]
Experimental Protocols
Materials and Reagents
-
Reference standards for piperidine derivative(s) and internal standard (IS).
-
Human plasma (or relevant species) with K2EDTA as anticoagulant.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Microcentrifuge tubes (1.5 mL).
-
Autosampler vials.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions : Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high concentration quality control (QC) samples.[9]
-
Spiking : Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the CC and QC samples. The final solvent concentration added to the plasma should be minimal (e.g., <5%) to avoid protein precipitation.
Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, CC, QC, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or sample) into the corresponding tube.
-
Add 20 µL of the IS working solution to all tubes except the blank (add 20 µL of 50:50 methanol/water to the blank).
-
Add 300 µL of cold acetonitrile or methanol to each tube to precipitate the plasma proteins.[10]
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[10]
LC-MS/MS Instrumentation and Conditions
The following table provides example conditions. These should be optimized for the specific analyte and instrumentation used.
| Parameter | Example Condition 1: Piperaquine[11] | Example Condition 2: Sildenafil & Metabolite[2] |
| LC System | Agilent 1100 Series HPLC | Shimadzu HPLC |
| Column | HyPURITY C18 (50 x 4.6 mm, 5 µm) | Thermo Hypersil Gold (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid | 0.02% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.6 mL/min |
| Elution Mode | Isocratic | Isocratic (30:70, A:B) |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 40°C | Ambient |
| MS/MS System | API-2000 | MDS SCIEX API-4000 |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | Piperaquine: m/z 535.2 → 288.2 | Sildenafil: m/z 475.0 → 100.3 N-desmethyl Sildenafil: m/z 461.2 → 310.8 |
| MRM Transition (IS) | Metoprolol: m/z 268.2 → 116.1 | Clarithromycin: m/z 748.5 → 158.3 |
Data Presentation and Method Performance
A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for analysis. The concentration of the analyte in QC and unknown samples is then determined from this curve.
The table below summarizes typical validation parameters for the quantification of selected piperidine derivatives.
| Analyte | Internal Standard | Sample Prep. | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Ref. |
| Piperaquine | Metoprolol | LLE | 5 - 1000 | 5 | 92 - 107 | < 10.6 | [11] |
| Sildenafil | Clarithromycin | LLE | 5 - 1000 | 5 | 91.7 - 102.9 | < 11.4 | [2] |
| N-desmethyl Sildenafil | Clarithromycin | LLE | 1 - 200 | 1 | 91.7 - 109.7 | < 11.7 | [2] |
| Piperidine (in API) | - | Derivatization | 0.03 - 0.40 (µg/mL) | 0.01 (µg/mL) | 92.2 - 95.5 | < 2.6 | [6] |
Note: LLE (Liquid-Liquid Extraction) was used in the cited references for the table above, but protein precipitation is a viable and simpler alternative for many applications.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and selective approach for the quantification of piperidine derivatives in plasma. The simple protein precipitation protocol allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and other studies in drug discovery and development. The method demonstrates excellent accuracy and precision, meeting regulatory guidelines for bioanalytical method validation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing the Metabolic Stability of Tetrazole-Containing Compounds
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery and development, the metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile, influencing its half-life and dosing frequency.[1][2] Tetrazole-containing compounds are significant in medicinal chemistry, frequently serving as bioisosteres of carboxylic acids.[3][4] Despite the tetrazole ring's general reputation for metabolic stability, a thorough assessment is essential to understand the complete metabolic fate of any new chemical entity.[3][5] This document outlines detailed protocols for evaluating the in vitro metabolic stability of tetrazole-containing compounds using both liver microsomes and hepatocytes.
Overview of Metabolic Stability Assays
In vitro metabolic stability assays are fundamental for predicting a drug candidate's clearance in vivo.[6] The two most prevalent systems for this assessment are:
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][8] Microsomal stability assays are efficient and cost-effective, making them ideal for initial screening of compounds.[9]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[10][11] This provides a more holistic view of a compound's metabolism and can offer a more accurate prediction of in vivo hepatic clearance.[11][12]
Experimental Workflow
The general workflow for assessing metabolic stability is a multi-step process from preparation to analysis.
Figure 1: General experimental workflow for metabolic stability assessment.
Detailed Experimental Protocols
Microsomal Stability Assay
Materials:
-
Test tetrazole-containing compound
-
Positive control compounds (e.g., Verapamil, Buspirone)[13]
-
Pooled liver microsomes (human, rat, or other relevant species)[7]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[1]
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing a suitable internal standard)
-
96-well plates
-
Incubator/shaker set to 37°C
Protocol:
-
Stock Solution Preparation: Dissolve the test compound and positive controls in an appropriate solvent like DMSO to a stock concentration of 10 mM. Further dilute to a working solution of 100 µM. The final DMSO concentration in the incubation should not exceed 0.2% to avoid enzyme inhibition.[1]
-
Incubation Mixture Preparation: On ice, prepare a mixture containing liver microsomes (final concentration of 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.[1]
-
Incubation:
-
Aliquot the incubation mixture into a 96-well plate.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound working solution to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.[12]
-
-
Reaction Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[10]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.[1]
Hepatocyte Stability Assay
Materials:
-
Test tetrazole-containing compound
-
Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)[12]
-
Cryopreserved hepatocytes (human, rat, or other relevant species)[10]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates
-
Acetonitrile (with internal standard)
-
Humidified incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Protocol:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes according to the supplier's protocol. Ensure cell viability is greater than 80%. Seed the cells in collagen-coated plates and allow them to attach for several hours.
-
Dosing Solution Preparation: Prepare solutions of the test compound and positive controls in the incubation medium at twice the final desired concentration.
-
Incubation:
-
Remove the seeding medium from the attached hepatocytes and add the dosing solutions.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ atmosphere.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.[16]
-
-
Reaction Quenching and Sample Processing: Follow the same procedures for quenching and sample processing as outlined in the microsomal stability assay (Section 4.1, steps 4 and 5).
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the processed samples.
Data Analysis and Presentation
The disappearance of the parent compound over time is used to calculate key metabolic stability parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. youtube.com [youtube.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Application of Tetrazolylbutyl-piperidines in Allergy and Inflammation Models: Application Notes and Protocols
Disclaimer: Direct experimental data on the specific application of tetrazolylbutyl-piperidines in allergy and inflammation models is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally related piperidine-containing H1 receptor antagonists and piperidine alkaloids. The presented data should be considered illustrative of the expected outcomes for a compound in this class with significant H1 receptor antagonist activity.
Introduction
Tetrazolylbutyl-piperidines represent a class of compounds with potential therapeutic applications in allergic and inflammatory conditions. Their core structure, featuring a piperidine ring, is a common scaffold in many antihistaminic agents. The tetrazole group can act as a bioisostere for a carboxylic acid, potentially enhancing pharmacokinetic and pharmacodynamic properties. This document outlines the anticipated anti-allergic and anti-inflammatory effects of these compounds and provides detailed protocols for their evaluation in relevant preclinical models.
The primary mechanism of action for many piperidine derivatives in allergy is the antagonism of the histamine H1 receptor. By blocking the action of histamine, these compounds can mitigate the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1][2] Furthermore, some H1 antagonists possess anti-inflammatory properties that extend beyond simple histamine blockade, including the modulation of cytokine release and inflammatory cell recruitment.[3]
Data Presentation: Expected Effects in an Ovalbumin-Induced Asthma Model
The following table summarizes the potential effects of a hypothetical tetrazolylbutyl-piperidine compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The data is extrapolated from studies on piperine, a piperidine alkaloid, in a similar model.[4][5][6]
| Parameter | Control (Vehicle) | OVA-Challenged | OVA + Tetrazolylbutyl-piperidine (Low Dose) | OVA + Tetrazolylbutyl-piperidine (High Dose) |
| Bronchoalveolar Lavage Fluid (BALF) Analysis | ||||
| Total Inflammatory Cells (x10⁵) | 0.5 ± 0.1 | 8.2 ± 1.5 | 4.1 ± 0.8 | 2.5 ± 0.5** |
| Eosinophils (x10⁴) | 0.1 ± 0.05 | 5.5 ± 1.2 | 2.3 ± 0.6 | 1.1 ± 0.3 |
| Neutrophils (x10⁴) | 0.2 ± 0.08 | 1.8 ± 0.4 | 0.9 ± 0.2* | 0.5 ± 0.1 |
| Th2 Cytokine Levels in BALF (pg/mL) | ||||
| Interleukin-4 (IL-4) | < 10 | 150 ± 25 | 85 ± 15 | 40 ± 10** |
| Interleukin-5 (IL-5) | < 15 | 210 ± 30 | 110 ± 20 | 60 ± 12 |
| Interleukin-13 (IL-13) | < 20 | 250 ± 40 | 130 ± 25* | 75 ± 15 |
| Serum Immunoglobulin E (IgE) (ng/mL) | ||||
| OVA-specific IgE | < 50 | 1200 ± 200 | 700 ± 150* | 450 ± 100** |
*p < 0.05, **p < 0.01 compared to OVA-Challenged group. Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin-Induced Airway Inflammation Model in Mice
This model is a standard for evaluating the efficacy of anti-allergic and anti-inflammatory compounds on airway inflammation, a key feature of asthma.[4][5][6]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Test compound (Tetrazolylbutyl-piperidine)
-
Anesthetic (e.g., ketamine/xylazine)
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Control mice receive i.p. injections of saline with alum.
-
-
Drug Administration:
-
Administer the tetrazolylbutyl-piperidine compound (e.g., orally or i.p.) at the desired doses daily, starting from day 20 until day 23.
-
The vehicle control group receives the vehicle under the same schedule.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice (excluding the saline control group) with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
The saline control group is challenged with saline aerosol.
-
-
Sample Collection (24-48 hours after the last challenge):
-
Anesthetize the mice and collect blood via cardiac puncture for serum IgE analysis.
-
Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with ice-cold phosphate-buffered saline (PBS).
-
Process the lungs for histological analysis.
-
-
Analysis:
-
Determine the total and differential inflammatory cell counts in the BALF using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA kits.
-
Quantify OVA-specific IgE levels in the serum by ELISA.
-
In Vitro Histamine Release Assay from Mast Cells
This assay determines the ability of a compound to inhibit the IgE-mediated release of histamine from mast cells.[7][8]
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs)
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
Test compound (Tetrazolylbutyl-piperidine)
-
Histamine ELISA kit
-
Tyrode's buffer
Procedure:
-
Cell Sensitization:
-
Plate the mast cells in 96-well plates and incubate them overnight with anti-DNP IgE to sensitize the FcεRI receptors.
-
-
Compound Incubation:
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the tetrazolylbutyl-piperidine compound or vehicle for 1 hour at 37°C.
-
-
Antigen Challenge:
-
Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C to induce degranulation.
-
Include a positive control (antigen challenge without the test compound) and a negative control (no antigen challenge).
-
-
Histamine Quantification:
-
Centrifuge the plates and collect the supernatants.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the positive control.
-
Determine the IC50 value (the concentration of the compound that inhibits histamine release by 50%).
-
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Antagonism of cytokine-induced eosinophil accumulation in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine inhibits eosinophil infiltration and airway hyperresponsiveness by suppressing T cell activity and Th2 cytokine production in the ovalbumin-induced asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Rodent Models of Pruritus for Antihistamine Screening
Introduction
Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. Antihistamines are a first-line therapy for many forms of pruritus, particularly those mediated by histamine, such as urticaria. The development and screening of novel antihistaminic compounds rely on robust and reproducible in vivo models that accurately mimic the clinical manifestations of itch. This document provides an overview of commonly used rodent models for evaluating the efficacy of antihistamines, complete with detailed experimental protocols and comparative data.
1. Histamine-Induced Pruritus Model
This is the most direct and widely used model for screening H1-receptor antagonists. It relies on the intradermal injection of histamine to induce a transient scratching response in rodents.
-
Principle: Histamine directly activates H1 receptors on sensory nerve fibers in the skin, leading to depolarization and the transmission of an itch signal to the central nervous system.
-
Application: Primarily used for the initial screening and pharmacological characterization of H1 antihistamines. It is a valuable tool for determining the potency and duration of action of test compounds.
Experimental Protocol: Histamine-Induced Scratching Behavior in Mice
-
Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used. Animals are habituated to the experimental environment for at least 3 days prior to testing.
-
Acclimation: On the day of the experiment, mice are placed individually in observation chambers (e.g., clear plastic cylinders) for a 30-minute acclimation period.
-
Test Compound Administration: The test antihistamine or vehicle (e.g., saline, DMSO) is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the pruritogen challenge (e.g., 30-60 minutes).
-
Pruritus Induction: Mice are briefly restrained, and the rostral back or nape of the neck is shaved 24 hours prior to injection. A 50 µL injection of histamine (e.g., 100 µ g/site in saline) is administered intradermally (i.d.).
-
Behavioral Observation: Immediately after the histamine injection, the number of scratches directed towards the injection site is counted for a period of 30-60 minutes. A scratch is defined as a lifting of the hind limb towards the body and then a replacement of the limb to the floor, regardless of whether it makes contact with the skin.
-
Data Analysis: The total number of scratches in the antihistamine-treated group is compared to the vehicle-treated control group. The percentage of inhibition is calculated.
Workflow for Histamine-Induced Pruritus Model
Caption: Experimental workflow for the histamine-induced pruritus model.
2. Compound 48/80-Induced Pruritus Model
Compound 48/80 is a potent mast cell degranulator, causing the release of histamine and other inflammatory mediators. This model is useful for evaluating compounds that act by stabilizing mast cells or by antagonizing the effects of mast cell-derived pruritogens.
-
Principle: Intradermal injection of Compound 48/80 induces mast cell degranulation, releasing a cocktail of pruritogenic substances, with histamine being a key component. The resulting itch response is robust and can be inhibited by antihistamines.
-
Application: Suitable for screening compounds with mast cell-stabilizing properties in addition to H1-receptor antagonism.
Experimental Protocol: Compound 48/80-Induced Scratching in Mice
The protocol is similar to the histamine-induced model, with the primary difference being the pruritogenic agent used.
-
Animals & Acclimation: As described for the histamine model.
-
Test Compound Administration: Administer the test compound or vehicle as previously described.
-
Pruritus Induction: Inject 50 µL of Compound 48/80 (e.g., 50 µ g/site in saline) intradermally into the shaved rostral back.
-
Behavioral Observation: Immediately following the injection, record the number of scratching bouts for 30 minutes.
-
Data Analysis: Compare the total scratch counts between the test and vehicle groups.
Signaling Pathway for Mast Cell Degranulation and Itch
Caption: Pathway of Compound 48/80-induced itch signaling.
3. Ovalbumin-Sensitized Allergic Itch Model
This model mimics the pruritus associated with allergic or atopic dermatitis and is useful for evaluating antihistamines in a more complex, immunologically driven context.
-
Principle: Animals are first sensitized to an allergen (ovalbumin, OVA) and then challenged by epicutaneous application or intradermal injection of OVA, leading to an IgE-mediated mast cell degranulation and subsequent itch response.
-
Application: Ideal for testing the efficacy of antihistamines in a model of allergic itch, which involves a broader range of inflammatory mediators beyond just histamine.
Experimental Protocol: OVA-Sensitized Allergic Itch in Mice
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of OVA (e.g., 10 µg) and aluminum hydroxide (e.g., 1 mg) as an adjuvant, typically on days 0 and 7.
-
Challenge: On day 14 (or later), the mice are challenged. After shaving a patch of skin on the back, a filter paper soaked with OVA solution is applied and covered with an occlusive patch for 24-48 hours.
-
Test Compound Administration: The antihistamine or vehicle is administered prior to the behavioral observation period.
-
Behavioral Observation: After the challenge period, scratching behavior is recorded for a defined period (e.g., 1-2 hours).
-
Data Analysis: Scratch counts are compared between the antihistamine-treated and vehicle-treated groups.
Comparative Data of Antihistamine Efficacy
The following table summarizes representative data on the efficacy of common antihistamines in these models. Values are indicative and can vary based on specific experimental conditions.
| Model | Pruritogen | Antihistamine | Dose (mg/kg, p.o.) | Species | % Inhibition of Scratching |
| Histamine-Induced | Histamine (100 µ g/site ) | Cetirizine | 10 | Mouse | ~75% |
| Histamine-Induced | Histamine (50 µ g/site ) | Loratadine | 15 | Mouse | ~60% |
| Compound 48/80-Induced | Compound 48/80 (50 µ g/site ) | Fexofenadine | 20 | Mouse | ~65% |
| Compound 48/80-Induced | Compound 48/80 (50 µ g/site ) | Diphenhydramine | 25 | Rat | ~80% |
| Allergic Itch | Ovalbumin (sensitization/challenge) | Ketotifen | 1 | Mouse | ~50% |
| Allergic Itch | Ovalbumin (sensitization/challenge) | Olopatadine | 5 | Mouse | ~55% |
Summary and Considerations
-
The histamine-induced model is the most specific for screening compounds with direct H1-receptor blocking activity.
-
The Compound 48/80 model provides a broader screen for compounds that may also have mast cell-stabilizing effects.
-
The allergic itch model is more complex and time-consuming but offers a more clinically relevant system for evaluating antihistamines in the context of allergic inflammation.
The choice of model depends on the specific objectives of the screening cascade. For high-throughput primary screening, the histamine or Compound 48/80 models are preferred due to their simplicity and rapidity. The allergic itch model is better suited for secondary or tertiary screening to confirm efficacy in a disease-relevant context. Researchers should always include appropriate vehicle controls and consider the pharmacokinetic profile of the test compounds when designing experiments.
Application Notes & Protocols: Synthesis and Purification of Dibenzocycloheptene-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzocycloheptene derivatives are a significant class of tricyclic compounds that form the core structure of various natural products and synthetically developed bioactive molecules.[1] Their unique three-dimensional structure has made them a valuable scaffold in medicinal chemistry, with applications as central nervous system antidepressants and agents for controlling appetite.[2] The development of efficient and sustainable synthetic routes, coupled with robust purification strategies, is crucial for the exploration of new therapeutic agents based on this framework. These notes provide detailed protocols for the synthesis and purification of dibenzocycloheptene-based compounds, focusing on modern catalytic methods and established purification techniques.
I. Synthesis Techniques for Dibenzocycloheptene Scaffolds
The construction of the dibenzocycloheptene core can be achieved through various synthetic strategies. A highly efficient and modern approach involves a microwave-assisted, palladium-catalyzed domino reaction that forms multiple carbon-carbon bonds in a single operation.[1] Other notable methods include multi-step syntheses starting from 2,2'-dimethylbiphenyls and the synthesis of specific derivatives like protriptyline from dibenzocycloheptatriene.[1][3]
A. Microwave-Assisted Palladium-Catalyzed Domino Reaction
This method provides a concise route to functionalized 5H-dibenzo[a,c]annulenes through a tandem Suzuki coupling and intramolecular Claisen-Schmidt condensation.[1] This one-pot synthesis is valued for its efficiency and broad substrate scope.[1]
B. Synthesis of Protriptyline
A multi-step process for preparing protriptyline, a dibenzocycloheptene derivative, involves the coupling of dibenzocycloheptatriene with bromochloropropane followed by amination.[3] This method highlights a more classical approach to functionalizing the dibenzocycloheptene core.
II. Experimental Protocols: Synthesis
A. General Protocol for Microwave-Assisted Synthesis of 5H-dibenzo[a,c][4]annulenes[1]
This protocol details the synthesis of 5H-dibenzo[a,c]annulenes via a palladium-catalyzed domino reaction.
Materials:
-
Substituted 3-(2-Bromophenyl)-1-phenylpropan-1-ones (0.3 mmol)
-
Substituted 2-formylphenylboronic acid (0.45 mmol)
-
Pd(PPh₃)₄ (5 mol %)
-
Cs₂CO₃ (2 equiv)
-
DMF:EtOH 3:1 (2 mL)
-
Microwave synthesizer
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the substituted 3-(2-Bromophenyl)-1-phenylpropan-1-one (0.3 mmol), 2-formylphenylboronic acid (0.45 mmol), Pd(PPh₃)₄ (5 mol %), and Cs₂CO₃ (2 equiv).
-
Add the solvent mixture of DMF:EtOH (3:1, 2 mL).
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C and 100 W for 15-20 minutes.[1]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Quench the reaction by adding an aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with a saturated NaCl solution, dry over Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by silica gel column chromatography.
B. Protocol for the Synthesis of Protriptyline[3]
This protocol describes the synthesis of protriptyline starting from dibenzocycloheptatriene.
Step 1: Synthesis of 5-(chloropropyl)-dibenzocycloheptatriene Materials:
-
Dibenzocycloheptatriene (7.2 g)
-
Dry Tetrahydrofuran (THF) (100 ml total)
-
n-Butyl lithium (30 ml, 1.6 M in hexane)
-
Bromochloropropane (1 mole equivalent)
Procedure:
-
Dissolve dibenzocycloheptatriene (7.2 g) in dry THF (50 ml) in a reaction vessel at 0 °C.
-
Add n-butyl lithium (30 ml, 1.6 M in hexane) over 15 minutes and age the reaction at 0 °C for 60 minutes.
-
In a separate vessel, prepare a solution of bromochloropropane in dry THF (50 ml) and cool it to approximately -15 °C.
-
Add the lithium anion solution to the bromochloropropane solution over 90 minutes, maintaining the temperature at about -15 °C.
-
Age the reaction at -15 °C for 60 minutes and then allow it to warm to 0 °C over 60 minutes.
-
The resulting 5-(chloropropyl)-dibenzocycloheptatriene can be purified by silica gel column chromatography using a mobile phase of 5% ethyl acetate/hexane, with an expected yield of 80%.[3]
Step 2: Amination to form Protriptyline Materials:
-
5-(chloropropyl)-dibenzocycloheptatriene
-
Liquid methylamine (4-5 ml)
-
Tetrabutylammonium iodide (0.7 g)
-
Methanol (3.5 ml total)
-
Toluene (0.5 ml)
Procedure:
-
Condense methylamine gas at -10 °C to obtain 4-5 ml of liquid methylamine.
-
Add a solution of tetrabutylammonium iodide (0.7 g) in methanol (2.5 ml) to the liquid methylamine at 10 °C.
-
Dissolve the chloropropyl compound in methanol (1.0 ml) and toluene (0.5 ml) and add this solution to the methylamine solution over 5 minutes.
-
Heat the reaction mixture to 50-60 °C and age for 24 hours.
-
After the reaction, dilute the mixture with 50 ml of toluene.
-
Extract with deionized water (3 x 10 ml) and then with brine (1 x 10 ml).
-
The crude protriptyline can be further purified by conversion to its hydrochloride salt.
III. Purification Techniques
The purification of dibenzocycloheptene-based compounds is critical to isolate the desired product from starting materials, by-products, and catalysts. Common techniques include:
-
Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of a reaction.[1][3]
-
Silica Gel Column Chromatography: A standard and widely used method for purifying crude reaction mixtures.[1][3]
-
Crystallization/Recrystallization: An effective technique for purifying solid compounds, often used to obtain high-purity final products or their salts.[2][3]
-
Washing/Extraction: Used during the work-up phase to remove inorganic salts and other water-soluble impurities.[1][2][3]
IV. Experimental Protocols: Purification
A. Protocol for Purification by Silica Gel Column Chromatography[1]
Materials:
-
Crude product
-
Silica gel (100-200 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system, typically a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be gradually increased to separate compounds with different polarities.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
B. Protocol for Purification by Crystallization (Protriptyline HCl)[3]
Materials:
-
Crude protriptyline
-
Toluene
-
Concentrated HCl
-
Isopropanol
-
Deionized water
-
Filtration apparatus
Procedure:
-
Dissolve the crude protriptyline in toluene.
-
Add a small amount of concentrated HCl to the toluene solution to precipitate the hydrochloride salt.
-
Concentrate the solution under vacuum to remove any water.
-
Cool the solution to about 0 °C to induce crystallization and isolate the solids by filtration.
-
For further purification, the crude HCl salt can be recrystallized. Dissolve the solid in a suitable solvent mixture, such as isopropanol and water.
-
Heat the mixture to dissolve the solid completely, then slowly cool to 0 °C over 6-8 hours to allow for the formation of pure crystals.
-
Isolate the purified crystals by filtration, wash with a cold solvent mixture (e.g., 1:1 IPA/water), and dry under vacuum.[3]
V. Data Presentation
Table 1: Reaction Conditions for Microwave-Assisted Synthesis of 5H-dibenzo[a,c]annulenes [1]
| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 15 | Trace |
| 2 | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ (2) | DMF | 120 | 15 | Increased |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF:EtOH (3:1) | 120 | 15 | 43 |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF:EtOH (3:1) | 120 | 15 | 71 |
| 5 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF:H₂O (3:1) | 120 | 15 | 68 |
| 6 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF:EtOH (3:1) | 120 | 15 | 93 |
| 7 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF:EtOH (3:1) | 120 | 20 | 94 |
Table 2: Reaction Conditions for the Synthesis of Protriptyline [3]
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time |
| 1 | Dibenzocycloheptatriene, Bromochloropropane | n-Butyl lithium | THF | -15 to 0 | ~3.5 hours |
| 2 | 5-(chloropropyl)-dibenzocycloheptatriene | Methylamine, Tetrabutylammonium iodide | Methanol/Toluene | 50 to 60 | 24 hours |
VI. Visualizations
Caption: General workflow for the synthesis and purification of dibenzocycloheptene compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine, a key precursor for antihistamines such as loratadine and desloratadine.
Synthesis Overview
The primary synthetic route involves a two-step process: a Grignard reaction between a piperidine-based Grignard reagent and 5H-dibenzo(a,d)cyclohepten-5-one, followed by the dehydration of the resulting tertiary alcohol intermediate. Successful synthesis and high yields depend on careful control of reaction conditions in both steps.
dot
Caption: General workflow for the synthesis of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Grignard reaction is not initiating or is very sluggish. What are the common causes and solutions?
Answer: Failure of a Grignard reaction to initiate is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Moisture or Impurities: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF must be anhydrous.
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. You can activate the magnesium by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Concentration: The initial concentration of the halide may be too low. Try adding a small portion of the halide to a concentrated solution with the magnesium and then diluting it once the reaction initiates.
dot
Caption: Troubleshooting logic for Grignard reaction initiation.
FAQ 2: The yield of my Grignard reaction is low, and I'm observing significant amounts of the starting ketone. What is happening?
Answer: Low conversion of the starting ketone, 5H-dibenzo(a,d)cyclohepten-5-one, can be attributed to several side reactions. The steric hindrance around the carbonyl group of this ketone makes it challenging.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is more likely with bulky Grignard reagents. Using a less hindered Grignard reagent or a different organometallic reagent (e.g., organolithium) might mitigate this.
-
Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent. Lowering the reaction temperature can sometimes reduce the rate of this side reaction.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Enolization of Ketone | Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent. |
| Formation of Secondary Alcohol | Reduction by Grignard | Maintain a lower reaction temperature (e.g., 0°C to room temperature). |
| Wurtz Coupling | Dimerization of Grignard | Add the halide slowly to the magnesium to maintain a low concentration of the Grignard reagent. |
FAQ 3: My dehydration step is producing a mixture of products or is incomplete. How can I optimize this step?
Answer: The dehydration of the tertiary alcohol intermediate is a critical step that can lead to multiple products if not controlled properly.
-
Choice of Dehydrating Agent: Strong acids like concentrated sulfuric acid can be effective but may lead to charring or side reactions if the temperature is not well-controlled. Milder acids like phosphoric acid or acidic resins can provide better selectivity. One patented method for a similar N-methyl intermediate suggests using neat sulfuric acid at temperatures below 50°C.[1][2][3]
-
Reaction Temperature and Time: Higher temperatures favor elimination but can also promote side reactions. It is crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time and avoid degradation of the product.
| Dehydrating Agent | Typical Conditions | Potential Issues |
| Concentrated H₂SO₄ | < 50°C | Charring, potential for side reactions.[1][2][3] |
| Phosphoric Acid (H₃PO₄) | 85-100°C | Slower reaction times, may require higher temperatures. |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene (with Dean-Stark trap) | Milder conditions, good for sensitive substrates. |
FAQ 4: What is the best method for purifying the final product?
Answer: The final product, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine, is a solid.
-
Recrystallization: A common and effective method for purification is recrystallization. Methanol has been reported as a suitable solvent, yielding colorless needles.[4] Other potential solvent systems could include ethanol or isopropanol.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A common eluent system for similar compounds is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. For related compounds, a mixture of methanol and chloroform has also been used.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine from Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate
This protocol describes the hydrolysis of the ethyl carbamate to yield the final product.
-
A mixture of 65.6 g of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, 32.0 g of potassium hydroxide, and 250 ml of n-butanol is refluxed for 2 hours.[4]
-
The reaction mixture is then concentrated under reduced pressure.[4]
-
Water is added to the residue, and the product is extracted with toluene.[4]
-
The toluene layer is washed with water, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and concentrated to yield a pale yellow solid.[4]
-
The crude product is recrystallized from methanol to give colorless needles. Reported yield: 47.9 g.[4]
Note: This protocol starts from a precursor that already contains the dibenzocycloheptenylidene moiety. The following protocols outline the Grignard and dehydration steps.
Protocol 2: General Procedure for Grignard Reaction and Dehydration (Adapted for Target Synthesis)
Step A: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of N-protected-4-chloropiperidine (1 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.
-
After the Grignard reagent has formed (magnesium is consumed), cool the mixture to 0°C.
-
Slowly add a solution of 5H-dibenzo(a,d)cyclohepten-5-one (1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step B: Dehydration
-
Dissolve the crude tertiary alcohol from Step A in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete (monitor by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by silica gel chromatography.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
- 3. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Dibenzocycloheptene Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with dibenzocycloheptene compounds during biological experiments.
Frequently Asked Questions (FAQs)
Q1: My dibenzocycloheptene compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for a biological assay?
A1: Dibenzocycloheptene compounds are often crystalline solids with low aqueous solubility. The initial approach to solubilization involves:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve hydrophobic compounds for in vitro assays.[1][2] It is miscible with water and cell culture media.[3] However, it's crucial to determine the tolerance of your specific cell line to DMSO, as high concentrations can be toxic.[3][4][5]
-
Salt Formation: Many dibenzocycloheptene-based drugs are formulated as hydrochloride salts, which are generally more water-soluble than the free base.[1][6][7] If you are working with a free base, consider converting it to a salt form.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The maximum tolerated DMSO concentration varies between cell lines and assay types.[1] It is recommended to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect cell viability or the experimental endpoint. Generally, DMSO concentrations are kept below 1%, and often as low as 0.1%, to minimize off-target effects.[5]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Dilution Protocol: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock directly to the final assay media with vigorous mixing. This allows the compound to interact with proteins and other components in the media that can help maintain solubility.[1]
-
Serial Dilutions: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous buffer.
-
Increase Final Assay Volume: A larger final volume can help to keep the compound in solution.
-
Sonication: Briefly sonicating the final solution can sometimes help to redissolve small precipitates.
Q4: Are there alternatives to DMSO for solubilizing dibenzocycloheptene compounds?
A4: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[8] However, their compatibility with biological assays must be carefully evaluated. For some applications, the use of solubilizing agents like cyclodextrins can be a viable alternative to organic co-solvents.
Q5: What are cyclodextrins and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes.[8] This encapsulation increases the aqueous solubility of the guest molecule. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.
Q6: When should I consider using nanoparticle formulations for my dibenzocycloheptene compound?
A6: Nanoparticle formulations are an advanced strategy for delivering poorly soluble drugs.[9][10] This approach should be considered when other methods, such as co-solvents and cyclodextrins, are not sufficient or are incompatible with the experimental system. Nanoparticles can improve solubility, protect the compound from degradation, and even facilitate targeted delivery.[10][11]
Troubleshooting Guides
Problem: Compound Precipitation in Cell Culture Media
Possible Causes:
-
The compound's solubility limit in the final assay medium has been exceeded.
-
Interaction of the compound with components of the cell culture medium (e.g., salts, proteins) leading to precipitation.[7]
-
Temperature fluctuations causing the compound to fall out of solution.
Solutions:
-
Determine Kinetic Solubility: Before conducting the full experiment, determine the kinetic solubility of your compound in the specific cell culture medium you are using. This will establish the maximum concentration you can achieve without precipitation.
-
Modify the Formulation:
-
Co-solvent Percentage: If using DMSO, try to keep the final concentration as low as possible while maintaining solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can sometimes help to stabilize the compound in solution. A preliminary toxicity test for the surfactant on your cells is essential.
-
-
Optimize the Experimental Protocol:
-
Pre-warm the Media: Ensure the cell culture media is at the correct temperature (typically 37°C) before adding the compound stock solution.
-
Stirring: Add the compound stock solution to the media while gently stirring or swirling to ensure rapid and uniform dispersion.
-
Problem: Inconsistent or Non-reproducible Assay Results
Possible Causes:
-
Incomplete dissolution of the compound in the stock solution.
-
Precipitation of the compound during the assay, leading to a lower effective concentration.
-
Degradation of the compound in the assay buffer.
Solutions:
-
Stock Solution Preparation:
-
Visually inspect your DMSO stock solution to ensure there are no visible crystals. If necessary, gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.
-
Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
-
-
Assay Controls:
-
Include a positive control compound with known activity and good solubility to ensure the assay is performing as expected.
-
Run a vehicle control (media with the same concentration of DMSO or other co-solvent) to account for any solvent effects.
-
-
Analytical Verification:
-
If possible, use an analytical method like HPLC to confirm the concentration of your compound in the final assay solution at the beginning and end of the experiment to check for precipitation or degradation.
-
Quantitative Data
Table 1: Solubility of Selected Dibenzocycloheptene Compounds
| Compound | Solvent | Solubility | Reference |
| Amitriptyline HCl | PBS (pH 7.2) | ~0.5 mg/mL | [12] |
| Ethanol | ~25 mg/mL | [12] | |
| DMSO | ~25 mg/mL | [12] | |
| Dimethylformamide | ~25 mg/mL | [12] | |
| Protriptyline HCl | Water | Freely soluble | [7] |
| DMSO | 60 mg/mL (200.1 mM) | [13] | |
| Cyclobenzaprine HCl | Water (37°C) | 664 µg/mL | [14] |
| Water | Freely soluble | [15] | |
| Cyproheptadine HCl | Water | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] | |
| Alcohol | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Dibenzocycloheptene Compound Stock Solution in DMSO
Materials:
-
Dibenzocycloheptene compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of the dibenzocycloheptene compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once the compound is fully dissolved, the stock solution is ready for use or storage. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
Dibenzocycloheptene compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Heater
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific compound but can range from 1% to 45% (w/v).
-
Add the dibenzocycloheptene compound powder to the HP-β-CD solution while stirring.
-
Gently heat the mixture (e.g., to 40-50°C) while continuing to stir to facilitate the formation of the inclusion complex.
-
Continue stirring for several hours or overnight until the compound is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in the biological assay.
Visualizations
Signaling Pathway: NF-κB Inhibition by Dibenzocyclooctatetraene Derivatives
Some dibenzocyclooctatetraene derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[3][16] The diagram below illustrates the canonical NF-κB signaling pathway and the point of potential inhibition by these compounds.
Caption: Canonical NF-κB signaling pathway and its inhibition.
Experimental Workflow: Troubleshooting Compound Precipitation
The following workflow provides a logical approach to troubleshooting compound precipitation issues in biological assays.
Caption: A workflow for troubleshooting compound precipitation.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. cyclodextrins-as-functional-excipients-methods-to-enhance-complexation-efficiency - Ask this paper | Bohrium [bohrium.com]
- 5. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of nanoparticle dispersions for in-vitro toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle preparation of pharmaceutical compounds via wet milling: Current status and future prospects [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting guide for tetrazole ring formation in synthesis
This guide provides troubleshooting solutions for common issues encountered during the synthesis of tetrazole rings, a critical moiety in pharmaceutical and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-substituted-1H-tetrazoles?
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide, typically sodium azide.[1][2][3] This reaction is often facilitated by a Lewis or Brønsted acid catalyst.[1] Alternative methods include multicomponent reactions and the use of azide-free reagents like diformylhydrazine for enhanced safety.[4][5]
Q2: My tetrazole synthesis is resulting in a very low yield. What are the potential causes?
Low yields in tetrazole synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. For instance, prolonged heating at high temperatures can lead to thermal decomposition of the tetrazole product.[2]
-
Inefficient Catalysis: The choice and amount of catalyst can significantly impact the yield. Both homogeneous and heterogeneous catalysts have been employed, each with its own set of advantages and disadvantages regarding separation and reusability.[6] In some cases, reactions performed without a catalyst show no product formation.[2]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the nitrile can enhance reactivity, while sterically hindered or electron-rich nitriles may exhibit lower conversion rates.[7][8]
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.
-
Incomplete Precipitation/Isolation: The tetrazole product is often precipitated by acidifying the reaction mixture.[1] Inefficient precipitation or losses during filtration and washing will result in a lower yield.
Q3: I am not observing any product formation in my reaction. What should I check first?
If no product is detected, consider the following:
-
Catalyst Activity: Ensure the catalyst is active and used in the appropriate amount. Some reactions show no product formation in the absence of a catalyst.[2]
-
Reagent Quality: Verify the purity of your nitrile and sodium azide. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction often requires heating.[1] Ensure the reaction has reached the optimal temperature for the specific substrate and catalyst system.
-
Azide Activation: The azide needs to be activated, often by a Lewis or Brønsted acid, to facilitate the cycloaddition.[1] Check if the activating agent is present and effective.
Q4: How can I minimize the risks associated with using sodium azide and the formation of hydrazoic acid?
Sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN3) are significant safety concerns.[1][9][10] To mitigate these risks:
-
Work in a well-ventilated fume hood. [1]
-
Avoid acidic conditions that can protonate the azide to form hydrazoic acid.[1][10] Using a buffer, such as triethylamine hydrochloride, can help maintain a basic reaction medium.[9]
-
Do not use metal spatulas or equipment that can form explosive heavy metal azides.[10]
-
Avoid chlorinated solvents like dichloromethane and chloroform.[10]
-
Quench residual azide at the end of the reaction. A common method is the in-line quenching with a sodium nitrite solution.[11]
-
Properly dispose of azide-containing waste separately from other chemical waste, especially acidic and heavy metal waste.[1][10]
Troubleshooting Guide
Problem: Low to No Product Yield
This is one of the most common issues in tetrazole synthesis. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low tetrazole yield.
Problem: Difficulty in Product Purification
Q: My crude product is impure, and purification by column chromatography is difficult. What are my options?
A: Tetrazoles can be challenging to purify due to their polarity and acidic nature. If column chromatography is not effective, consider these alternatives:
-
Acid-Base Extraction: Since the 1H-tetrazole is acidic (pKa similar to a carboxylic acid), you can often purify it by dissolving the crude product in a basic aqueous solution (e.g., 0.25 N NaOH), washing with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidifying the aqueous layer (e.g., with 3 N HCl) to precipitate the pure tetrazole.[11]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline tetrazole products.
-
Precipitation: The most common purification method is the precipitation of the product from the reaction mixture by adding an aqueous acid.[1] Optimizing the pH and cooling conditions can improve the purity of the precipitated solid.
Experimental Protocols & Data
General Protocol for the Synthesis of 5-Phenyl-1H-tetrazole
This protocol is an example of a common laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 equiv.), sodium azide (1.2 equiv.), and a catalyst such as ammonium chloride (1.1 equiv.) or a Lewis acid like zinc bromide.[1]
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2]
-
Heating: Heat the reaction mixture to 100-120°C and stir for several hours (typically 12-24h).[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water and then acidify with an aqueous acid (e.g., HCl) to a pH of ~1-2 to precipitate the product.[1]
-
Stir the resulting suspension in an ice bath to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[1]
Table 1: Optimization of Reaction Conditions for Tetrazole Synthesis
The following table summarizes the effect of different reaction parameters on the yield of 5-substituted tetrazoles, based on data from various studies.
| Parameter | Variation | Typical Yield (%) | Notes | Reference |
| Catalyst | None | 0% | Catalyst is often essential for the reaction to proceed. | [2] |
| Ammonium Chloride | 22% (for 5-phenyl-1H-tetrazole) | A common and inexpensive Brønsted acid catalyst. | [1] | |
| Zinc Bromide | ~75% | Lewis acids can significantly improve yields. | [1] | |
| Co(II)-complex (1 mol%) | 99% | Specialized catalysts can achieve very high yields. | [2] | |
| Solvent | Toluene | 15% | Non-polar solvents are generally less effective. | [2] |
| Acetonitrile | 50% | Polar aprotic solvents show better performance. | [2] | |
| DMF | 80% | A commonly used solvent with good results. | [2] | |
| DMSO | 99% | Often the solvent of choice for achieving the highest yields. | [2] | |
| Reaction Time | 12 hours | 99% (with Co(II) catalyst) | Optimal time can lead to maximum yield. | [2] |
| 24 hours | 40% (with Co(II) catalyst) | Prolonged reaction time can lead to product decomposition. | [2] | |
| Temperature | 120 °C | Good to Excellent | A common temperature for many tetrazole syntheses. | [12] |
| 190 °C (Flow) | Near-quantitative | High temperatures are accessible in continuous flow reactors, minimizing HN3 risk. | [8] |
This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for your particular substrate and experimental setup. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling hazardous chemicals like sodium azide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. multifaceted-chemistry-of-tetrazole-synthesis-uses-and-pharmaceutical-applications - Ask this paper | Bohrium [bohrium.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. uchile.alma.exlibrisgroup.com [uchile.alma.exlibrisgroup.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chimia.ch [chimia.ch]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to improve the pharmacokinetic profile of dibenzocycloheptene derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocycloheptene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the pharmacokinetic (PK) profile of these compounds.
Troubleshooting Poor Aqueous Solubility and Dissolution
Poor solubility is a frequent challenge with dibenzocycloheptene derivatives, impacting everything from in vitro assay consistency to in vivo bioavailability.[1][2][3]
Q1: My dibenzocycloheptene derivative has very low aqueous solubility, leading to precipitation in my aqueous assay buffers. What initial steps can I take to improve its solubility for in vitro testing?
A1: To address poor aqueous solubility for in vitro assays, you can explore several formulation strategies. The choice depends on the physicochemical properties of your specific derivative.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For basic derivatives, lowering the pH can lead to the formation of a more soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[4][5] Start with a low percentage of the co-solvent and gradually increase it, keeping in mind the potential for the solvent itself to affect the biological assay.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic exterior.[3][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[5]
Q2: I am preparing for in vivo studies and need a strategy to enhance the dissolution rate and overall oral absorption of my lead compound. Which formulation approaches are most effective?
A2: For in vivo applications, enhancing both solubility and dissolution rate is critical for achieving adequate oral bioavailability. Beyond the methods used for in vitro assays, consider these advanced formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][5] Techniques include:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are highly effective.[5] These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption.[5] A common approach is the use of Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7]
-
Amorphous Solid Dispersions: Converting a crystalline drug to its amorphous state can significantly increase its solubility and dissolution rate.[3][7] This is often achieved by dispersing the drug in a polymeric carrier.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Potential Issues |
| Co-solvents | Reduces the polarity of the solvent system.[5] | Simple to prepare; effective for many compounds. | High concentrations may cause toxicity or affect biological assays.[4] |
| Cyclodextrins | Forms host-guest inclusion complexes, increasing apparent solubility.[5] | High solubilization capacity; can improve drug stability.[5] | Potential for renal toxicity at high doses; can be expensive.[3] |
| Micronization | Increases surface area-to-volume ratio.[3] | Established technology; improves dissolution rate. | May not be sufficient for extremely insoluble compounds. |
| SEDDS | Presents the drug in a solubilized state, forming a micro/nanoemulsion in the gut.[7] | Enhances solubility and permeability; can reduce food effects. | Requires careful selection of excipients; potential for GI irritation. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[7] | Significant increase in solubility and dissolution; can achieve supersaturation. | Amorphous form may recrystallize over time, affecting stability.[3] |
Experimental Protocol: Screening for Optimal Co-solvent
This protocol outlines a method for determining the most effective co-solvent for solubilizing a dibenzocycloheptene derivative for in vitro screening.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol).
-
Serial Dilutions: In a 96-well plate, prepare serial dilutions of each co-solvent in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Co-solvent concentrations could range from 50% down to 1%.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low and constant across all wells (typically ≤1%).
-
Equilibration and Observation: Seal the plate, shake for 1-2 hours at room temperature, and let it equilibrate.
-
Solubility Assessment: Visually inspect each well for precipitation. For a quantitative assessment, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Data Analysis: Plot the measured solubility against the co-solvent concentration to identify the system that provides the required solubility at the lowest co-solvent percentage.
Frequently Asked Questions on Improving Metabolic Stability
Many dibenzocycloheptene derivatives are lipophilic and thus susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and a short in vivo half-life.
Q3: My lead compound is cleared very quickly in vivo. How can I identify the "soft spots" in the molecule that are most susceptible to metabolism?
A3: Identifying the sites of metabolic liability is the first step toward improving stability. A common and effective method is an in vitro "metabolite identification" study.
-
Protocol: Incubate the parent drug with liver microsomes (human, rat, or mouse) or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[8] After incubation, the samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: The mass spectrometer will detect the parent drug and its metabolites. By comparing the mass shifts and fragmentation patterns, you can deduce the chemical modifications (e.g., hydroxylation, N-dealkylation) and pinpoint the specific location on the molecule where metabolism is occurring.
Q4: Once I've identified the metabolic hot spots, what chemical modifications can I make to block or slow down metabolism?
A4: The most common strategy is to modify the structure at the site of metabolism to make the chemical bond less susceptible to enzymatic cleavage.
-
Deuterium Substitution: Replacing a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond at a site of metabolism can slow down the rate of metabolic reaction.[9][10] This is known as the kinetic isotope effect.[9] This modification is subtle and often preserves the compound's pharmacological activity.[9]
-
Introduction of Blocking Groups: Introducing a sterically bulky group or an electron-withdrawing group (like fluorine) near the metabolic soft spot can hinder the enzyme's access to that site.
-
Scaffold Hopping or Ring Modification: In some cases, more significant structural changes, such as altering ring sizes or changing the core scaffold, may be necessary to improve metabolic stability.[8][10]
Diagram: Workflow for Improving Metabolic Stability
This diagram illustrates the iterative process of identifying metabolic liabilities and implementing chemical modifications.
References
- 1. US3580943A - Dibenzocycloheptene derivatives - Google Patents [patents.google.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing degradation of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Q1: I am observing a significant decrease in the concentration of my compound in solution over a short period. What are the potential causes?
A1: Rapid degradation of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine in solution can be attributed to several factors, primarily related to the chemical environment and storage conditions. The primary suspects are pH instability, photodegradation, and thermal stress. Based on the chemical structure, the piperidine and tetrazole moieties, as well as the dibenzocycloheptene ring, could be susceptible to specific degradation pathways.
Potential Degradation Factors:
| Factor | Potential Effect on the Compound | Recommended Mitigation Strategies |
| pH | The piperidine nitrogen is basic and can be protonated at acidic pH. While the tetrazole ring is generally stable, extreme pH conditions (both acidic and alkaline) can potentially lead to hydrolysis of the tetrazole ring or other susceptible bonds. A structurally similar compound was found to be most stable at a neutral pH.[1][2][3] | Maintain the solution pH between 6.0 and 7.5. Use buffered solutions to ensure pH stability. Avoid strong acids and bases. |
| Light | The dibenzocycloheptene core contains a chromophore that can absorb UV light, potentially leading to photodegradation. A similar compound, upon exposure to UV light, underwent isomerization.[1][2][3] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Temperature | Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Studies on similar piperidine-containing compounds have shown thermal degradation.[1][2][3] | Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles. |
| Oxidation | The piperidine ring and the benzylic positions on the dibenzocycloheptene ring could be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. | Use deoxygenated solvents for solution preparation. Consider purging solutions with an inert gas like nitrogen or argon. Avoid sources of radical initiation, such as exposure to certain metals or peroxides. |
Q2: I am seeing unexpected peaks in my chromatogram when analyzing my compound. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Based on the structure of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, several degradation pathways can be hypothesized.
Hypothetical Degradation Pathways:
-
Hydrolysis of the Tetrazole Ring: Although generally stable, the tetrazole ring could undergo hydrolytic cleavage under harsh acidic or basic conditions, potentially leading to the formation of a carboxylic acid or amide derivative.
-
Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form N-oxides or other related products.
-
Oxidation of the Dibenzocycloheptene Ring: The benzylic positions of the dibenzocycloheptene ring are susceptible to oxidation, which could lead to the formation of ketones or other oxidized species.
-
Isomerization: The exocyclic double bond is a potential site for cis/trans isomerization, which could be induced by light or heat.
To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy would be required.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine?
A1: The choice of solvent can significantly impact the stability of the compound. It is recommended to use a high-purity, aprotic solvent such as acetonitrile or DMSO for preparing stock solutions. For aqueous-based experiments, it is crucial to use a buffered solution with a pH between 6.0 and 7.5. Always use freshly prepared solutions for experiments to minimize the risk of degradation.
Q2: How should I handle the compound to minimize degradation during experimental setup?
A2: To minimize degradation during your experiments, it is advisable to:
-
Work under subdued lighting conditions.
-
Maintain samples at a cool temperature (e.g., on an ice bath) if the experiment allows.
-
Prepare solutions fresh and use them promptly.
-
Avoid contact with strong acids, bases, and oxidizing agents.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture, at a temperature of -20°C or lower. Stock solutions in aprotic solvents should also be stored at -20°C or lower in amber vials.
Q4: Is there a recommended analytical method to monitor the stability of this compound?
A4: A stability-indicating HPLC method is the recommended approach to monitor the purity and degradation of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer at pH 7) would be a suitable starting point for method development. UV detection at a wavelength corresponding to the absorbance maximum of the dibenzocycloheptene chromophore should be employed.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution
-
Accurately weigh a precise amount of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine.
-
Dissolve the compound in a minimal amount of HPLC-grade DMSO or acetonitrile.
-
Dilute the solution to the desired final concentration with the appropriate buffered mobile phase (pH 6.0-7.5).
-
Store the solution in an amber vial at 2-8°C for short-term use or at -20°C for longer periods.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[4][5][6]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by HPLC to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for the target compound.
Caption: A typical experimental workflow for stability analysis.
Caption: A logical troubleshooting guide for degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Reproducibility in Appetite Stimulation Studies
Welcome to the technical support center for in vivo appetite stimulation studies. This resource is designed for researchers, scientists, and drug development professionals to identify and address common sources of variability that can lead to poor reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: My results from a recent appetite stimulation study are not consistent with previous experiments. What are the most common factors that could cause this?
Poor reproducibility can stem from several factors, often overlooked in standard protocols. The most common culprits include variations in animal diet composition, subtle changes in the animal's environment, inconsistencies in experimental procedures, and the specific characteristics of the animal model used. It is crucial to meticulously document all experimental variables to identify potential sources of discrepancy.
Q2: How significant is the choice of rodent diet in influencing experimental outcomes?
The choice of rodent diet is a critical factor that can significantly confound data interpretation and reproducibility.[1][2] Even seemingly minor variations between diet batches, such as differences in nutrient and non-nutrient content, can alter gene expression and metabolic pathways, ultimately affecting feeding behavior.[1][3] For instance, grain-based diets can have considerable batch-to-batch variability, while purified diets with high sucrose content can induce mild metabolic impairments compared to grain-based diets.[1]
Q3: Can environmental enrichment or stress affect feeding behavior in rodents?
Yes, environmental conditions play a significant role in modulating feeding behaviors and physical activity.[4][5] Environmental enrichment has been shown to increase feeding frequency and reduce stereotypic behaviors in rats.[5] Conversely, stressors like noise can alter eating behavior. Therefore, maintaining a consistent and controlled environment is essential for reproducible results.
Q4: What are the best practices for measuring food intake in rodents?
Accurate measurement of food intake is fundamental. Both manual and automated methods have their pros and cons. Manual weighing is time-consuming and can be influenced by the presence of researchers.[6][7] Automated systems, such as bout meters that record changes in the stable weight of food hoppers, can provide more detailed episodic data on feeding behavior with minimal human interference.[6] It is also important to account for food spillage and grinding behavior, where rodents break up food without consuming it.[8][9]
Q5: How does the route of drug administration impact the results of an appetite stimulation study?
The route of drug administration significantly affects the drug's absorption, distribution, metabolism, and ultimately its bioavailability and effect on appetite.[10][11][12] Oral administration is convenient but subject to the first-pass effect, where the drug is metabolized in the liver, potentially reducing its concentration in systemic circulation.[13][14] Parenteral routes (e.g., intravenous, intramuscular, subcutaneous) bypass the digestive system, leading to more rapid and predictable drug levels.[10][12] The choice of administration route should be carefully considered based on the drug's properties and the desired therapeutic effect.[10]
Troubleshooting Guides
Issue 1: High Variability in Food Intake Data Within the Same Experimental Group
High variability within a group can mask the true effect of a treatment. This guide will help you pinpoint potential causes.
Troubleshooting Workflow
Caption: Troubleshooting high intra-group variability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Animal Model Inconsistency | Verify: Ensure all animals within a group are of the same strain, sex, and age. Genetic drift can occur even within the same inbred strain, so using littermates as controls can be beneficial.[15] Some animals may be responders while others are non-responders to diet-induced obesity.[16] |
| Environmental Variability | Check: Confirm that housing conditions, including cage density, bedding, temperature, and light cycles, are identical for all animals. Social stress from overcrowding can alter feeding behavior.[17] Ensure environmental enrichment is consistent across all cages.[5] |
| Procedural Inconsistencies | Review: Standardize all procedures, including handling, fasting periods, and the timing of drug administration and food measurements.[18][19] Even the time of day can influence feeding patterns. |
| Inaccurate Data Collection | Assess: If using manual methods, ensure that food spillage and grinding are meticulously collected and weighed.[8][9] Consider using automated systems for more precise and continuous data collection.[6][7] Calibrate scales regularly.[19] |
Issue 2: Inconsistent Results Between Different Studies or Laboratories
Discrepancies between studies are a major challenge to the translation of preclinical findings. This guide addresses key factors contributing to inter-study variability.
Troubleshooting Workflow
Caption: Troubleshooting inter-study inconsistency.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Dietary Differences | Action: Obtain and compare the detailed composition of the diets used in the different studies. Even diets with the same name from different vendors can have significant variations in macronutrient sources, fiber content, and micronutrients, which can impact results.[1][2][20] It is recommended to report the diet composition in detail in publications.[21] |
| Animal Model Variation | Action: Compare the specific animal models used. Different strains of mice and rats have varying susceptibilities to diet-induced obesity and metabolic changes.[15][16] For example, C57BL/6J mice are commonly used for diet-induced obesity studies, but substrains like C57BL/6N can have different metabolic phenotypes.[16] Sex differences in feeding behavior have also been reported.[4] |
| Protocol Discrepancies | Action: Scrutinize and compare the experimental protocols in detail. This includes the duration of fasting, acclimatization periods, route and timing of drug administration, and the specific behavioral endpoints measured. Minor differences in these procedures can lead to divergent outcomes. |
| Statistical Analysis | Action: Ensure that the statistical methods used are appropriate for the data and that the studies are adequately powered. Underpowered studies can lead to false-negative or irreproducible positive results.[22] |
Key Experimental Protocols
Protocol 1: Standard Food Intake Measurement in Mice
This protocol describes a basic method for measuring food intake in mice.
-
Habituation: Individually house mice for at least two days before the test day to allow for acclimatization.[18]
-
Fasting: Fast the mice for a predetermined period (e.g., 18 hours) with free access to water.[18] The duration of fasting should be consistent across all experiments.
-
Baseline Measurement: Weigh a pre-determined amount of food chow using a calibrated scale.
-
Food Presentation: Place the weighed food in the cage.
-
Data Collection: Record the weight of the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) after food presentation.[18]
-
Calculation: Calculate food intake by subtracting the weight of the remaining food from the initial weight. Remember to account for any spillage.
Protocol 2: Diet-Induced Obesity (DIO) Model in C57BL/6J Mice
This protocol outlines the induction of obesity in a commonly used mouse strain.
-
Animal Selection: Use male C57BL/6J mice, which are susceptible to DIO, typically starting at 6-8 weeks of age.[16][23]
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% of calories from fat).[16] A control group should be fed a matched low-fat diet.
-
Duration: Maintain the animals on the respective diets for a sufficient period to induce an obese phenotype (typically at least 6 weeks).[16]
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Metabolic Phenotyping: At the end of the study, assess metabolic parameters such as glucose tolerance, insulin resistance, and body composition.
Signaling Pathways
Hypothalamic Appetite Regulation
The hypothalamus is a key brain region that integrates signals to regulate appetite and energy balance. The arcuate nucleus (ARC) contains two main populations of neurons with opposing effects on food intake.
Caption: Simplified hypothalamic appetite control pathway.
References
- 1. Choice of Laboratory Rodent Diet May Confound Data Interpretation and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chowing down: diet considerations in rodent models of metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. 67.20.83.195 [67.20.83.195]
- 7. researchgate.net [researchgate.net]
- 8. Food Grinding Behavior: A Review of Causality and Influential Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Medication Administration Routes Impact On Dosage, Blood Level, And Effectiveness [read.gponline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. escholarship.org [escholarship.org]
- 16. criver.com [criver.com]
- 17. Behavioral sink - Wikipedia [en.wikipedia.org]
- 18. Food intake behavior protocol [protocols.io]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. Choice of Laboratory Rodent Diet May Confound Data Interpretation and Reproducibility [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Biology of Obesity: Lessons from Animal Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Methods for Polar Tetrazole Metabolites
Welcome to the technical support center for the bioanalytical analysis of polar tetrazole metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of polar tetrazole metabolites?
A1: The primary challenges stem from the high polarity of these compounds, which leads to several analytical difficulties:
-
Poor retention in reversed-phase liquid chromatography (RPLC): Polar analytes are often poorly retained on traditional C18 columns, eluting at or near the solvent front.
-
Matrix effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[[“]][2]
-
Low extraction recovery: Efficiently extracting highly polar metabolites from aqueous biological fluids using traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be challenging.
-
Chromatographic peak shape issues: Polar compounds can exhibit poor peak shapes (e.g., tailing or fronting) on various chromatographic systems.
Q2: Which chromatographic technique is best suited for analyzing polar tetrazole metabolites?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for retaining and separating highly polar compounds like tetrazole metabolites.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This allows for the retention of polar analytes that are not well-retained in RPLC.
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is crucial for accurate and precise quantification. Key strategies include:
-
Efficient sample preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Polymeric SPE sorbents are often a good choice for bioanalytical assays.[5]
-
Optimized chromatography: Develop a robust chromatographic method that separates the analytes from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction. It is crucial that the analyte and its SIL-IS co-elute for this correction to be effective.[[“]][6][7][8]
Q4: What are the characteristic fragmentation patterns of tetrazoles in mass spectrometry?
A4: In tandem mass spectrometry (MS/MS), 5-substituted 1H-tetrazoles exhibit distinct fragmentation patterns depending on the ionization mode:
-
Positive Ion Mode (ESI+): The characteristic fragmentation involves the neutral loss of hydrazoic acid (HN3).
-
Negative Ion Mode (ESI-): The typical fragmentation is the neutral loss of a nitrogen molecule (N2).[9] Understanding these fragmentation pathways is essential for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high aqueous content in HILIC).[10][11] | Ensure the sample diluent is as close as possible to the initial mobile phase composition. If the sample must be in an aqueous solution, minimize the injection volume.[11] |
| Column Overload: Injecting too much analyte. | Reduce the injection volume or dilute the sample. | |
| Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or buffer concentration. An increase in buffer concentration can sometimes improve peak shape. | |
| Column Contamination or Damage: Buildup of matrix components on the column or a void at the column inlet. | Wash the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing to waste. Replace the column if necessary. | |
| Inconsistent Retention Times | Insufficient Column Equilibration: HILIC columns require a longer equilibration time between injections to ensure a stable water layer on the stationary phase.[10] | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase between injections.[12] |
| Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or buffer precipitation. | Prepare fresh mobile phase daily. Keep mobile phase bottles covered. | |
| Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a constant temperature. | |
| Low Signal Intensity / Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the analyte signal. | Improve sample cleanup, optimize chromatography to separate the analyte from the interfering peaks, and use a SIL-IS. |
| Suboptimal MS/MS Parameters: Incorrect collision energy or precursor/product ion selection. | Optimize MS/MS parameters by infusing a standard solution of the analyte. | |
| Poor Analyte Stability: The metabolite is degrading in the sample or on the autosampler. | Investigate analyte stability under different conditions (e.g., temperature, pH). Keep samples cooled in the autosampler. |
Experimental Protocols & Data
This section provides an example of a validated bioanalytical method for a drug containing a tetrazole moiety, Valsartan, and its polar metabolite.
Example Analyte: Valsartan
Valsartan is an angiotensin II receptor blocker that contains a tetrazole ring and is metabolized to a more polar hydroxylated metabolite.
Table 1: Example Sample Preparation Protocol - Solid-Phase Extraction (SPE)
| Step | Procedure |
| 1. Sample Pre-treatment | To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Valsartan-d9). Vortex to mix. |
| 2. Protein Precipitation | Add 400 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes. |
| 3. SPE Column Conditioning | Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. |
| 4. Sample Loading | Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. |
| 5. Washing | Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. |
| 6. Elution | Elute the analyte and internal standard with 1 mL of methanol. |
| 7. Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. |
Table 2: Example HILIC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Valsartan) | 436.2 > 291.2 |
| MRM Transition (IS) | 445.2 > 291.2 |
Table 3: Summary of Quantitative Validation Data for Valsartan in Human Plasma
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL[13][14] |
| Mean Recovery | 75.39 - 81.4%[2][5][13] |
| Intra-day Precision (%RSD) | 3.46 - 8.33%[13][14] |
| Inter-day Precision (%RSD) | 5.85 - 7.05%[13][14] |
| Intra-day Accuracy (%Bias) | 93.53 - 107.13% of nominal[13][14] |
| Inter-day Accuracy (%Bias) | 95.26 - 104.0% of nominal[13][14] |
| Matrix Effect | Compensated by SIL-IS |
| LLOQ | 50 ng/mL[13][14] |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for polar tetrazole metabolites.
Signaling Pathway
Valsartan is an Angiotensin II Receptor Blocker (ARB). It selectively blocks the AT1 receptor, preventing the downstream signaling that leads to vasoconstriction and other effects.
Caption: Angiotensin II (AT1) receptor signaling pathway and the action of Valsartan.
References
- 1. Valsartan Mode Of Action - Consensus Academic Search Engine [consensus.app]
- 2. asianpubs.org [asianpubs.org]
- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Valsartan - Wikipedia [en.wikipedia.org]
- 7. Valsartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Validation & Comparative
Comparative Analysis of Cyproheptadine and Novel Dibenzocycloheptene Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the first-generation antihistamine and serotonin antagonist, cyproheptadine, against several more recent dibenzocycloheptene analogs. This document compiles and objectively presents experimental data on their receptor binding affinities, details the experimental protocols for key assays, and visualizes relevant signaling pathways and workflows.
Introduction
Cyproheptadine, a dibenzocycloheptene derivative, is a well-established therapeutic agent with potent antagonist activity at both histamine H1 and serotonin 5-HT2A receptors.[1] These properties contribute to its clinical applications in treating allergic reactions and off-label for conditions like serotonin syndrome.[1] In the continual quest for therapeutics with improved efficacy and safety profiles, numerous novel analogs based on the dibenzocycloheptene scaffold have been developed. This guide focuses on a comparative evaluation of cyproheptadine against selected, structurally related analogs: loratadine, desloratadine, azatadine, and the structurally similar ketotifen. These compounds represent advancements in antihistamine development, with some offering improved receptor selectivity and reduced side effects.
Quantitative Data Presentation
The following table summarizes the receptor binding affinities of cyproheptadine and its analogs for the histamine H1 and serotonin 5-HT2A receptors. The data, presented as pKi or Ki values, has been compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be influenced by variations in experimental conditions.
| Compound | Histamine H1 Receptor Affinity | Serotonin 5-HT2A Receptor Affinity |
| Cyproheptadine | pKi: 9.6 | pKi: 8.80[2] |
| Loratadine | pKi: 6.38 (Ki: 414 nM)[3] | - |
| Desloratadine | High Affinity (qualitative)[1] | Selective antagonist (qualitative)[4] |
| Azatadine | IC50: 6.5 nM[5] | - |
| Ketotifen | High Affinity (qualitative) | pKi: 8.05 (Ki: 8.98 nM)[6] |
Data compiled from multiple sources. A direct, systematic comparative study was not available. Dashes indicate that specific quantitative data was not retrieved in the search.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of cyproheptadine and its analogs.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a generalized representation based on common practices in the field.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig cerebellum) or cells expressing the human H1 receptor (e.g., CHO or HEK293 cells) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand, typically [3H]mepyramine, at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor drug (cyproheptadine or analogs) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is a generalized representation based on established methods.[7][8]
1. Membrane Preparation:
-
Rat frontal cortex tissue or cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells) are used as the receptor source.[7][9]
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific 5-HT2A receptor radioligand, such as [3H]ketanserin or [3H]LSD.[8]
-
A range of concentrations of the competing unlabeled drug (cyproheptadine or analogs) are included in the incubation mixture.
-
Non-specific binding is measured in the presence of a saturating concentration of a known 5-HT2A antagonist (e.g., ketanserin).[5]
-
The mixture is incubated to allow for binding equilibrium to be reached.
3. Separation and Detection:
-
Bound and free radioligands are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated using the Cheng-Prusoff equation as described for the H1 receptor assay.
Signaling Pathways
Cyproheptadine and its analogs primarily act as inverse agonists at the histamine H1 and serotonin 5-HT2A receptors.[10][11][12] Both of these receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (histamine and serotonin, respectively), couple to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. As inverse agonists, these drugs stabilize the inactive conformation of the receptor, reducing its basal activity and competitively inhibiting the binding of agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. | Semantic Scholar [semanticscholar.org]
- 3. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antiallergic drug desloratadine as a selective antagonist of 5HT2A receptor ameliorates pathology of Alzheimer's disease model mice by improving microglial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. ketotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H1 antagonist - Wikipedia [en.wikipedia.org]
- 12. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
Unraveling a Potential New Anorexia Treatment: A Comparative Analysis of a Novel Dibenzo[a,d]cycloheptene Compound and Existing Therapies in Preclinical Models
Researchers in the field of eating disorders are exploring a novel compound, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, as a potential therapeutic for anorexia nervosa. While specific preclinical data on this molecule is not yet widely published, its structural similarity to the established appetite stimulant cyproheptadine suggests a promising avenue of investigation. This guide provides a comparative analysis of this compound's potential mechanism and efficacy against established and alternative treatments for anorexia, drawing upon available data from animal models.
The core structure of the investigational compound, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)piperidine, is shared with cyproheptadine, a first-generation antihistamine with notable appetite-stimulating side effects. A United States patent (US3992547A) further supports the exploration of this chemical class for appetite modulation, describing a related N-oxide derivative as an appetite stimulant. This suggests that the novel tetrazol-butyl derivative may act on similar signaling pathways to elicit an orexigenic effect.
This guide will delve into the experimental data available for comparator drugs—cyproheptadine, olanzapine, and mirtazapine—in the context of the most widely used animal model for anorexia nervosa: the activity-based anorexia (ABA) model.
Comparative Efficacy in the Activity-Based Anorexia (ABA) Model
The ABA model is a robust preclinical tool that mimics the core symptoms of anorexia nervosa, including voluntary food restriction, hyperactivity, and significant weight loss. The following tables summarize the quantitative data on the efficacy of various compounds in this model.
| Compound | Animal Model | Key Efficacy Parameters | Outcome |
| Olanzapine | Rats, Mice | Running wheel activity, Body weight, Food intake, Survival rate | Reduced running wheel activity, attenuated body weight loss, and increased survival.[1][2][3][4] |
| Mirtazapine | Guinea Pigs, Dogs, Cats | Food intake, Body weight | Increased food intake and body weight.[5][6][7] |
| Cyproheptadine | Rats, Cats | Food intake | Increased food intake.[8] |
| Compound | Dosage and Administration | Effects on Body Weight | Effects on Food Intake | Effects on Physical Activity |
| Olanzapine | 7.5 mg/kg/day (rats, chronic infusion), 12 mg/kg/day (mice, subchronic) | Attenuated weight loss.[1][2] | No significant change in food intake during restriction.[2] | Reduced running wheel activity.[1][4] |
| Mirtazapine | Oral administration (species-dependent) | Increased body weight.[5][7] | Significant increase in food intake.[5][6] | Not consistently reported in anorexia models. |
| Cyproheptadine | Oral administration | Not consistently reported in anorexia models. | Increased food intake.[8] | Not consistently reported in anorexia models. |
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the efficacy data. The following is a detailed methodology for the widely cited activity-based anorexia (ABA) model.
Activity-Based Anorexia (ABA) Model Protocol
-
Animal Subjects: Adolescent or young adult female rodents (rats or mice) are typically used, as they are more susceptible to developing the ABA phenotype.
-
Housing: Animals are individually housed in cages equipped with a running wheel.
-
Acclimation: A baseline period of several days allows the animals to acclimate to the individual housing and the running wheel. Food and water are available ad libitum.
-
Induction of ABA:
-
Food Restriction: Access to food is restricted to a limited period each day (e.g., 1-2 hours).
-
Free Access to Running Wheel: Animals have unrestricted access to the running wheel 24 hours a day.
-
-
Monitoring: Key parameters are monitored daily:
-
Body weight
-
Food consumption during the feeding period
-
Running wheel activity (revolutions)
-
General health status
-
-
Endpoint: The experiment is typically terminated when an animal reaches a predetermined endpoint of body weight loss (e.g., 25% of initial body weight) to prevent mortality, or after a set number of days.
-
Drug Administration: The test compound (e.g., 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine or comparators) is administered at a specified dose and route before or during the ABA induction phase.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow of the activity-based anorexia (ABA) model.
Caption: Potential signaling pathways involved in anorexia nervosa treatment.
Discussion and Future Directions
The structural similarity of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine to cyproheptadine, a known appetite stimulant, provides a strong rationale for its investigation in anorexia nervosa. The likely mechanism of action involves antagonism at serotonin 5-HT2A and 5-HT2C receptors, as well as histamine H1 receptors, pathways shared with effective comparator drugs like olanzapine and mirtazapine.
The preclinical data for olanzapine demonstrates its efficacy in reducing the compulsive hyperactivity characteristic of the ABA model, a crucial factor in mitigating weight loss. Mirtazapine and cyproheptadine, on the other hand, show more direct effects on increasing food intake.
Future preclinical studies on 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine should focus on the ABA model to directly compare its efficacy against these established treatments. Key outcome measures should include not only food intake and body weight but also a detailed analysis of its impact on physical activity and anxiety-like behaviors. Such studies will be critical in determining if this novel compound offers a superior therapeutic profile for the treatment of anorexia nervosa.
References
- 1. US3992547A - 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine-N-oxide isomer - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US20030130287A1 - Piperidine and piperazine derivatives which function as 5-ht2a receptor antagonists - Google Patents [patents.google.com]
- 5. 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidine | C20H19N | CID 159718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documentsdelivered.com [documentsdelivered.com]
A Guide to Cross-Validation of In Vitro and In Vivo Data for Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel serotonin receptor antagonist from the laboratory bench to clinical application is paved with rigorous testing and validation. A critical component of this process is the cross-validation of in vitro and in vivo data. This guide provides a comparative overview of key experimental data for representative serotonin receptor antagonists, details the methodologies for crucial experiments, and illustrates the underlying principles of this validation process. By objectively comparing the performance of these compounds, this guide aims to support researchers in making informed decisions during the drug discovery and development pipeline.
Data Summary: In Vitro vs. In Vivo Activity of Serotonin Receptor Antagonists
The following table summarizes key in vitro and in vivo parameters for three well-characterized serotonin receptor antagonists, each targeting a different receptor subtype. This allows for a direct comparison of their potency and effects across different experimental settings.
| Compound | Target Receptor | In Vitro Assay | Value | In Vivo Assay | Endpoint | Result |
| Risperidone | 5-HT2A | Radioligand Binding (Ki) | 0.16 - 0.2 nM[1][2] | PET Imaging | 5-HT2A Receptor Occupancy | ~60% at 1 mg oral dose in humans[3] |
| Functional Assay (IC50) | 0.5 nM[1] | Animal Model (Rat) | Attenuation of Amphetamine-Induced Hyperactivity | Effective at preventing schizophrenia-like behaviors[4] | ||
| WAY-100635 | 5-HT1A | Radioligand Binding (IC50) | 1.35 nM[5] | PET Imaging | 5-HT1A Receptor Occupancy | High receptor occupancy demonstrated in primates[6] |
| Functional Assay (Antagonist) | Silent antagonist (no intrinsic activity)[5] | Animal Model (Mouse) | Light/Dark Box Test | Anxiolytic-like effects observed[5] | ||
| SB-269970 | 5-HT7 | Radioligand Binding (pKi) | 8.9[7] | Ex Vivo Autoradiography | 5-HT7 Receptor Occupancy | Substantial occupancy at behaviorally active doses[8][9] |
| Functional Assay (pKB) | 8.3[7] | Animal Model (Rat) | Elevated Plus-Maze Test | Anxiolytic-like effects at 0.5-1 mg/kg[10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of both in vitro and in vivo data. Below are methodologies for key experiments cited in this guide.
In Vitro Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from CHO-K1 cells stably transfected with the human 5-HT2A receptor).[4]
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).[12]
-
Test compound (serotonin receptor antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).[3]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.[13]
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (for competition binding).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known, non-labeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]
In Vivo Experimental Protocols
Objective: To measure the in vivo occupancy of a serotonin receptor by an antagonist in a living organism.
Materials:
-
A PET scanner.
-
A suitable radioligand for the target receptor (e.g., [11C]WAY-100635 for 5-HT1A receptors).[14]
-
The test compound (serotonin receptor antagonist).
-
Anesthetized animal (e.g., rat or non-human primate).
-
Equipment for blood sampling and analysis.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert a cannula for radioligand injection and, if required, for arterial blood sampling.
-
Baseline Scan: Perform a baseline PET scan by injecting a bolus of the radioligand and acquiring dynamic images over a set period (e.g., 90-120 minutes).
-
Drug Administration: Administer the serotonin receptor antagonist at the desired dose and route.
-
Post-Dosing Scan: After a suitable time for the drug to distribute and bind to the receptor, perform a second PET scan using the same radioligand and imaging protocol as the baseline scan.
-
Blood Sampling and Analysis: If required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radioligand in the plasma.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) corresponding to brain areas with high and low densities of the target receptor (e.g., hippocampus and cerebellum for 5-HT1A).[15]
-
Quantification of Receptor Occupancy: Calculate the binding potential (BP) or distribution volume (VT) of the radioligand in the target regions for both the baseline and post-dosing scans. The receptor occupancy is then calculated as the percentage reduction in the binding parameter after drug administration.
Objective: To assess the anxiolytic-like effects of a serotonin receptor antagonist in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).[16]
-
Video camera for recording the animal's behavior.
-
Test compound (serotonin receptor antagonist).
-
Vehicle control (e.g., saline).
-
Rats or mice.
Procedure:
-
Apparatus and Environment: The test should be conducted in a quiet, dimly lit room. The maze should be cleaned thoroughly between each animal to avoid olfactory cues.[16]
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).[16]
-
Behavioral Recording: Record the animal's behavior using a video camera.
-
Data Analysis: Score the video recordings for various parameters, including:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general activity).
-
-
Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[17]
Objective: To assess the potential antidepressant-like effects of a serotonin receptor antagonist in rodents.
Materials:
-
Water at a controlled temperature (e.g., 23-25°C).[10]
-
Video camera for recording.
-
Test compound (serotonin receptor antagonist).
-
Vehicle control.
-
Mice or rats.
Procedure:
-
Apparatus: The cylinder should be large enough so that the animal cannot touch the bottom with its tail or paws. The water level should be high enough to prevent escape.[8]
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test.
-
Test Procedure: Gently place the animal into the water-filled cylinder. The test duration is typically 6 minutes.[8][10]
-
Behavioral Recording: Record the animal's behavior.
-
Data Analysis: Score the last 4 minutes of the test for the duration of immobility (floating with only minor movements to keep the head above water).
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[5]
Mandatory Visualizations
Cross-Validation Workflow
Caption: Workflow for cross-validating in vitro and in vivo data.
5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.[18][19]
References
- 1. Neonatal Febrile Seizures in Rats Induce Long-Term Region-Specific Alterations in the Glutamatergic System of Hippocampal–Prefrontal Circuits and Lead to Behavioral Deficits [mdpi.com]
- 2. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. criver.com [criver.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Serotonin 5-HT1A Receptors in Rodent Models using [18F]Mefway PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. msudenver.edu [msudenver.edu]
- 18. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common bioanalytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs), within the framework of regulatory submission requirements. It offers a detailed overview of the essential validation parameters, experimental protocols, and acceptance criteria as stipulated by key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1]
Comparison of Bioanalytical Methods: LC-MS/MS vs. Ligand-Binding Assays
The choice between LC-MS/MS and LBAs is critical and depends on the nature of the analyte, the required sensitivity, and the stage of drug development.
| Feature | LC-MS/MS | Ligand-Binding Assays (LBAs) |
| Principle | Separation by chromatography followed by mass-based detection.[2] | Based on the specific binding of a ligand to a receptor, antibody, or other macromolecule. |
| Selectivity | High; able to distinguish between structurally similar compounds and metabolites.[2] | High, but can be susceptible to cross-reactivity with related substances.[2] |
| Sensitivity | Generally high, particularly for small molecules.[2] | Can achieve very high sensitivity, especially for large molecules. |
| Dynamic Range | Wide, often spanning 3-4 orders of magnitude.[2] | Typically narrower, around 1-2 orders of magnitude.[2] |
| Multiplexing | Capable of measuring multiple analytes in a single run.[2] | Generally limited to a single analyte per assay, though multiplex platforms exist. |
| Method Development | Can be faster as it does not require the generation of specific biological reagents.[2] | Can be lengthy due to the need to produce and characterize specific antibodies or reagents.[2] |
| Typical Analytes | Small molecules, peptides, and increasingly, larger molecules.[2] | Proteins, antibodies, and other large molecules. |
| Matrix Effects | Susceptible to ion suppression or enhancement from matrix components. | Can be affected by non-specific binding and interferences from the biological matrix. |
Key Bioanalytical Method Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and their typical acceptance criteria for regulatory submission.
| Validation Parameter | Purpose | Acceptance Criteria (Chromatographic & Ligand Binding Assays) |
| Accuracy | To demonstrate the closeness of the measured value to the nominal or known true value.[3] | The mean value should be within ±15% of the nominal value for QC samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4][5] |
| Precision | To assess the degree of scatter between a series of measurements of the same sample.[3] | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[3][4] |
| Selectivity/Specificity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[6][7] | The response in blank samples from at least six different sources should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[7][8][9] |
| Sensitivity (LLOQ) | To determine the lowest concentration of an analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision.[6] | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ should be within 20%.[5] |
| Reproducibility | To assess the precision between different laboratories. | Not always required for single-site validation but is crucial for method transfer. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[4] | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies for key validation experiments are outlined below.
Accuracy and Precision
Objective: To determine the accuracy and precision of the method across the analytical range.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[3][6][10]
-
Calculate the mean, standard deviation, and coefficient of variation (CV) for each level within each run (intra-run) and across all runs (inter-run).
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
Selectivity and Specificity
Objective: To assess the potential for interference from endogenous matrix components.
Protocol:
-
Obtain blank matrix samples from at least six individual sources.[6][7][8]
-
Process and analyze each blank sample to check for any interfering peaks at the retention time of the analyte and internal standard.
-
Spike the blank matrices at the LLOQ concentration and analyze to ensure the absence of significant interference.
Stability
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).[4]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period that mimics the sample handling time and then analyze.[4]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples and then analyze.[11]
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock solution at the intended storage temperature.
Visualizing the Bioanalytical Method Validation Workflow
The following diagrams illustrate the overall process of bioanalytical method validation and a typical experimental workflow for determining accuracy and precision.
Caption: Overall Bioanalytical Method Validation Process.
References
- 1. biolegacyresearch.com [biolegacyresearch.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. 4.5. Bioanalytical Method Validation [bio-protocol.org]
- 5. Method validation [bio-protocol.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. m.youtube.com [m.youtube.com]
A Researcher's Guide to In Vitro and In Vivo Correlation for Appetite-Modulating Compounds
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a critical step in the development of novel appetite-modulating compounds. This guide provides a comparative overview of common experimental models, presents quantitative data for key compounds, and details methodologies for essential assays. The aim is to facilitate a more streamlined and predictive drug discovery process in the realm of metabolic diseases.
The regulation of appetite is a complex interplay of central and peripheral signals, primarily orchestrated by the gut-brain axis. Key hormonal players in this network include ghrelin, the "hunger hormone," and satiety signals such as glucagon-like peptide-1 (GLP-1) and leptin. The modulation of these signaling pathways presents a promising therapeutic strategy for managing obesity and other metabolic disorders. The following sections provide a detailed comparison of in vitro and in vivo models used to assess compounds targeting these pathways.
Quantitative Comparison of Appetite-Modulating Compounds
The effective translation of a compound from a laboratory curiosity to a clinical candidate hinges on its performance in a cascade of preclinical assays. Below are tables summarizing the in vitro and in vivo activities of representative ghrelin receptor antagonists and GLP-1 receptor agonists, providing a snapshot of their comparative efficacy.
Table 1: In Vitro Potency of Ghrelin Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| YIL-781 | 17 | 11 |
| Compound A | 5.2 | 8.3 |
| Compound B | 1.5 | 2.1 |
| [D-Lys-3]-GHRP-6 | Not Reported | Potent Antagonist |
Table 2: In Vivo Efficacy of Ghrelin Receptor Antagonists in Rodents
| Compound | Animal Model | Dose | Route | Effect on Food Intake |
| YIL-781 | Diet-Induced Obese Mice | 10 mg/kg | Oral | Significant reduction |
| Compound A | Lean Mice | 30 mg/kg | Oral | Dose-dependent decrease |
| RNA-Spiegelmer (l-NOX-B11) | Rats | Intravenous | Suppressed ghrelin-induced GH release |
Table 3: In Vitro Potency of GLP-1 Receptor Agonists
| Compound | Receptor Activation (cAMP EC50, pM) |
| Semaglutide | 8.9 |
| Liraglutide | 25.4 |
| Exenatide | 3.7 |
| Tirzepatide (dual GLP-1R/GIPR agonist) | 5.5 (for GLP-1R) |
Table 4: In Vivo Efficacy of GLP-1 Receptor Agonists on Food Intake in Rodents
| Compound | Animal Model | Dose | Route | Effect on Food Intake |
| Semaglutide | Mice | 10 nmol/kg | Subcutaneous | Potent and sustained reduction |
| Liraglutide | Rats | 50 µg/kg | Intraperitoneal | Significant suppression |
| Exendin-4 | Rats | 3 µg/kg | Intraperitoneal | Significant reduction |
Key Signaling Pathways in Appetite Regulation
Understanding the molecular pathways that govern hunger and satiety is fundamental to designing effective therapeutic interventions. The following diagrams, generated using the DOT language, illustrate the signaling cascades of three critical appetite-regulating hormones.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The journey of an appetite-modulating compound from initial screening to preclinical validation follows a structured workflow. This process is designed to systematically evaluate the compound's potency, selectivity, and efficacy, ensuring that only the most promising candidates advance.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of successful research. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Ghrelin Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor (GHSR1a).
-
Materials:
-
Cell membranes prepared from cells expressing GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
96-well plates and filter mats (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter mats using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
2. GLP-1 Receptor Functional Assay (cAMP Measurement)
-
Objective: To measure the ability of a test compound to activate the GLP-1 receptor and stimulate intracellular cyclic AMP (cAMP) production.
-
Materials:
-
Cells expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay medium (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (agonists) at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate.
-
Add the test compounds or controls to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Generate a dose-response curve and calculate the EC50 value for each test compound.
-
In Vivo Assays
1. Rodent Feeding Behavior Study
-
Objective: To evaluate the effect of a test compound on food intake in mice or rats.
-
Materials:
-
Male or female mice or rats of a specified strain (e.g., C57BL/6 or Sprague-Dawley).
-
Standard chow or high-fat diet.
-
Metabolic cages or standard housing with pre-weighed food hoppers.
-
Test compound formulated in a suitable vehicle.
-
Vehicle control.
-
Balance for weighing food.
-
-
Procedure:
-
Acclimatize the animals to individual housing and the specific diet for at least one week.
-
For acute studies, animals are typically fasted for a period (e.g., 16-18 hours) before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).
-
Provide a pre-weighed amount of food and measure food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.[1][2][3][4]
-
For chronic studies, the compound is administered daily for an extended period (e.g., 1-4 weeks), and daily food intake and body weight are monitored.[5][6]
-
Analyze the data to determine the effect of the compound on cumulative food intake and body weight change compared to the vehicle control group.
-
2. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of a test compound on glucose metabolism.
-
Materials:
-
Fasted rodents.
-
Test compound and vehicle.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick or retro-orbital bleeding).
-
-
Procedure:
-
Fast the animals overnight (approximately 16 hours).
-
Administer the test compound or vehicle at a specified time before the glucose challenge.
-
Measure baseline blood glucose from a tail-nick.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
References
Independent Verification of the Pharmacological Activity of AT-56 (CAS 162640-98-4): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of AT-56 (CAS 162640-98-4), a selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS), with other relevant compounds. The information presented is supported by experimental data to facilitate independent verification and further research.
Introduction to this compound
This compound, with the chemical name 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine, is a potent, selective, and orally active inhibitor of L-PGDS.[1][2] L-PGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes, including sleep regulation, pain, and inflammation.[1][3] this compound exerts its inhibitory effect by competitively binding to the catalytic pocket of L-PGDS.[1][3]
Comparative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activity of this compound and alternative L-PGDS inhibitors.
Table 1: In Vitro Inhibitory Activity against L-PGDS
| Compound | CAS Number | Target | Assay Type | IC50 (µM) | Ki (µM) | Species | Reference |
| This compound | 162640-98-4 | L-PGDS | Cell-free | 95 | 75 | Human, Mouse | [2] |
| This compound | 162640-98-4 | L-PGDS | Cell-based (TE-671 cells) | ~3 | - | Human | [1][2] |
| SeCl4 | 7783-79-1 | L-PGDS | - | - | - | - | [4] |
| HQL-79 | - | H-PGDS | - | - | - | - | [4] |
| TFC-007 | - | H-PGDS | - | - | - | - | [4] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions. HQL-79 and TFC-007 are included as selective inhibitors of the hematopoietic PGD synthase (H-PGDS) to highlight the selectivity of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| Stab-wounded mouse brain | <30 mg/kg, p.o. | Dose-dependent decrease in PGD2 production to 40% of control. | [1] |
| Antigen-induced lung inflammation in human L-PGDS-transgenic mice | 1-10 mg/kg, p.o. | Suppression of eosinophil and monocyte accumulation in broncho-alveolar lavage fluid. | [1] |
| Mouse model of post-ischemic neuronal apoptosis | 30 mg/kg/day, p.o. | Attenuated the neuroprotective effect of low-dose alcohol, suggesting a role for L-PGDS in this process. | [5] |
| Wild-type oligodendrocyte development in vitro | 1 µM and 5 µM | Dose-dependent inhibition of oligodendrocyte development. | [6] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Reference |
| Cmax | 2.15 µg/ml | Mouse | 10 mg/kg, p.o. | [2] |
| T1/2 (half-life) | 1.71 h | Mouse | 10 mg/kg, p.o. | [2] |
| T1/2 (half-life) | 2.35 h | Mouse | i.v. | [2] |
| Oral Bioavailability | 82% | Mouse | - | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involving L-PGDS and a general workflow for evaluating L-PGDS inhibitors.
Caption: Prostaglandin D2 synthesis pathway and the inhibitory action of this compound on L-PGDS.
Caption: A generalized workflow for the screening and evaluation of L-PGDS inhibitors.
Experimental Protocols
In Vitro L-PGDS Inhibition Assay (Cell-free)
Objective: To determine the direct inhibitory effect of a compound on L-PGDS enzyme activity.
Materials:
-
Recombinant human or mouse L-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Stop solution (e.g., a solution containing a stable PGD2 analog for quantification)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the test compound at various concentrations.
-
Add recombinant L-PGDS to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-based PGD2 Production Assay
Objective: To assess the ability of a compound to inhibit PGD2 production in a cellular context.
Materials:
-
A cell line expressing L-PGDS (e.g., human medulloblastoma TE-671 cells).[1]
-
Cell culture medium and supplements.
-
Calcium ionophore (e.g., A23187) to stimulate PGD2 production.[1]
-
Test compound (e.g., this compound).
-
ELISA kit for PGD2 quantification.
Procedure:
-
Seed the L-PGDS-expressing cells in a multi-well plate and culture until they reach a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 10 minutes).[2]
-
Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) to induce arachidonic acid release and subsequent PGD2 production.[1]
-
Incubate for a defined period to allow for PGD2 synthesis and release into the culture medium.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using an ELISA kit.
-
Determine the IC50 value of the test compound for the inhibition of PGD2 production.
In Vivo Model of Neuroinflammation (Stab Wound Injury)
Objective: To evaluate the in vivo efficacy of an L-PGDS inhibitor in a model of brain injury and inflammation.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound (e.g., this compound).
-
Vehicle for oral administration.
-
Anesthesia.
-
Stereotaxic apparatus.
-
Brain tissue collection and processing reagents.
-
Analytical method for PGD2 quantification in brain tissue (e.g., LC-MS/MS).
Procedure:
-
Administer the test compound or vehicle to the mice via oral gavage.
-
After a specified pre-treatment time, anesthetize the mice and place them in a stereotaxic frame.
-
Create a stab wound injury in a specific brain region (e.g., the cerebral cortex).
-
At a designated time point post-injury, euthanize the mice and collect the brain tissue surrounding the injury site.
-
Homogenize the brain tissue and extract the prostaglandins.
-
Quantify the levels of PGD2 in the brain tissue extracts using a sensitive analytical method like LC-MS/MS.
-
Compare the PGD2 levels between the vehicle-treated and compound-treated groups to assess the in vivo inhibitory activity.
Conclusion
This compound is a well-characterized, selective, and orally bioavailable inhibitor of L-PGDS. The provided data and experimental protocols offer a framework for the independent verification of its pharmacological activity and for its comparison with other potential L-PGDS inhibitors. The high selectivity of this compound for L-PGDS over H-PGDS and other enzymes in the prostanoid synthesis pathway makes it a valuable tool for investigating the specific roles of L-PGDS in health and disease. Further research involving direct, head-to-head comparisons with other L-PGDS inhibitors would be beneficial for a more comprehensive understanding of the therapeutic potential of targeting this enzyme.
References
- 1. Biochemical, functional, and pharmacological characterization of this compound, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | 162640-98-4 [sigmaaldrich.com]
- 4. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Oligodendrocyte-lineage cell exocytosis and L-type prostaglandin D synthase promote oligodendrocyte development and myelination | eLife [elifesciences.org]
Assessing the Translational Potential of Preclinical Findings with Dibenzocycloheptene Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzocycloheptene scaffold is a core structural motif in several well-established therapeutic agents. Understanding the preclinical characteristics of these compounds is crucial for assessing their translational potential and guiding the development of novel derivatives with improved efficacy and safety profiles. This guide provides a comparative analysis of three prominent dibenzocycloheptene-based drugs: amitriptyline, protriptyline, and cyclobenzaprine, focusing on their preclinical pharmacological, pharmacokinetic, and toxicological data.
In Vitro Efficacy: Monoamine Reuptake Inhibition
Amitriptyline and protriptyline are classic tricyclic antidepressants (TCAs) that exert their therapeutic effects by inhibiting the reuptake of serotonin (SERT) and norepinephrine (NET). Cyclobenzaprine, primarily known as a muscle relaxant, also exhibits a similar mechanism of action, which is thought to contribute to its pharmacological effects.[1][2][3][4][5] The in vitro potency of these compounds at the monoamine transporters is a key determinant of their antidepressant and potential side-effect profiles.
| Compound | Target | Parameter | Value (nM) | Species |
| Amitriptyline | SERT | Ki | 3.45[6] | Human |
| NET | Ki | 13.3[6] | Human | |
| DAT | Ki | 2580[6] | Human | |
| Protriptyline | SERT | Ki | 19.6[7] | Human |
| NET | Ki | 1.41[7] | Human | |
| DAT | Ki | 2100[7] | Human | |
| Cyclobenzaprine | SERT | - | Potent Blocker[4][5] | - |
| NET | - | Potent Blocker[4][5] | - |
In Vivo Efficacy: Preclinical Models
The translational potential of these compounds is further evaluated in animal models that mimic aspects of human disease. The forced swim test is a widely used model to assess antidepressant-like activity, while the rotarod test is employed to evaluate muscle relaxant and sedative effects.
While qualitative descriptions of the effects of these drugs in such models are available, specific quantitative data from these preclinical studies, such as the minimal effective dose to produce a significant change in immobility time or latency to fall, are not consistently reported in publicly available literature. However, it is established that amitriptyline reduces immobility time in the forced swim test, consistent with its antidepressant effects.[8] Cyclobenzaprine's muscle relaxant properties are demonstrated in various animal models where it reduces skeletal muscle hyperactivity.[9]
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of dibenzocycloheptene compounds in preclinical species is vital for predicting their human pharmacokinetic profiles and designing appropriate clinical trial protocols.
| Compound | Species | Route | Bioavailability (%) | Elimination Half-life (t½) |
| Amitriptyline | Rat | Oral | ~6.3[10] | - |
| Human | Oral | 45-53[11] | 21 hours[11] | |
| Protriptyline | Human | Oral | - | 54-198 hours |
| Cyclobenzaprine | Rat | Oral | Well-absorbed[12] | - |
| Human | Oral | 33-55[1][9][13][14] | 18 hours[1][14] |
Preclinical Toxicology
The safety profile of a drug candidate is a critical aspect of its translational potential. Acute toxicity studies in animals provide initial estimates of the therapeutic index.
| Compound | Species | Route | LD50 (mg/kg) |
| Amitriptyline | Mouse | IP | 100[15] |
| Protriptyline | Mouse | Oral | 269[16] |
| Rat | Oral | 229[17] | |
| Rat | IP | 42[16] | |
| Cyclobenzaprine | Mouse | Oral | 338[1][9][18][19] |
| Rat | Oral | 425[1][9][18][19] | |
| Mouse | IV | 36[20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are essential for the replication and validation of findings.
Monoamine Reuptake Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the reuptake of serotonin and norepinephrine into presynaptic neurons.
-
Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured to confluence.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are washed and pre-incubated with the test compound or vehicle control.
-
A radiolabeled substrate (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Forced Swim Test (Rodent)
This in vivo behavioral test is used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice or rats are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.[21]
-
Behavior is recorded, often by video, for later scoring.
-
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured, typically during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Rotarod Test (Rodent)
This in vivo test assesses motor coordination, balance, and the muscle relaxant or sedative effects of a compound.
-
Apparatus: A rotating rod, often with adjustable speed, placed at a height from which the animal can safely fall.
-
Procedure:
-
Animals are first trained to walk on the rotating rod at a constant speed.
-
After administration of the test compound or vehicle, the animals are placed back on the rotarod.
-
The latency to fall from the rod is recorded.
-
-
Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle-treated group suggests impaired motor coordination, which can be indicative of muscle relaxant or sedative properties.
Conclusion
The preclinical data for amitriptyline, protriptyline, and cyclobenzaprine reveal distinct yet overlapping pharmacological profiles that underpin their clinical applications. While all three compounds inhibit the reuptake of serotonin and norepinephrine, the relative potencies differ, likely contributing to their varied therapeutic uses and side-effect profiles. The translational potential of novel dibenzocycloheptene derivatives will depend on a thorough preclinical evaluation that includes quantitative in vitro and in vivo efficacy studies, comprehensive pharmacokinetic profiling across species, and a robust assessment of the toxicological profile. This comparative guide highlights the key preclinical parameters necessary for such an assessment and provides a framework for interpreting the translational potential of this important class of compounds.
References
- 1. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking pharmacology to clinical reports: cyclobenzaprine and its possible association with serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protriptyline - Wikipedia [en.wikipedia.org]
- 8. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amitriptyline - Wikipedia [en.wikipedia.org]
- 12. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiodarone fails to improve survival in amitriptyline-poisoned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Cyclobenzaprine hydrochloride, USP [accessdata.fda.gov]
- 20. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
Safety Operating Guide
Navigating the Disposal of 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine: A Guide for Laboratory Professionals
Immediate Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides guidance on the disposal procedures for 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, a complex heterocyclic molecule. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guide synthesizes information from structurally related compounds, namely piperidine derivatives and dibenzocycloheptene-containing molecules, to provide a conservative and safety-conscious approach to its handling and disposal.
Core Principles of Chemical Disposal
All chemical waste must be managed in accordance with local, state, and federal regulations. The primary principle is to prevent the release of harmful substances into the environment. For a compound like 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine, which contains both a potentially reactive tetrazole ring and a biologically active piperidine moiety, careful handling is paramount.
Recommended Disposal Procedure
Given the lack of specific data, a cautious approach is necessary. The following step-by-step procedure is recommended for the disposal of this compound:
-
Consult Institutional EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for chemical waste management and can provide specific guidance based on your location's regulations and facilities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly state the full chemical name and any known hazards.
-
-
Accidental Spill Measures: In the event of a spill, prevent the material from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ensure adequate ventilation and avoid breathing vapors.[1]
-
Final Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS office.
Quantitative Data Summary
Without a specific SDS, quantitative data regarding toxicity or environmental impact is unavailable. The following table provides hazard classifications for a related compound, Piperidine, to underscore the potential risks associated with this class of chemicals.
| Hazard Classification | Category | Precautionary Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor.[2] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious eye damage | Category 1 | H318: Causes severe skin burns and eye damage.[2] |
Logical Workflow for Chemical Waste Disposal
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided here is for guidance purposes only and is based on data for structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet or the expert advice of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in all laboratory procedures.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine was not located. The following guidance is based on the safety profile of structurally similar compounds, such as Cyproheptadine and piperidine derivatives, and general best practices for handling potent, hazardous chemicals in a laboratory setting. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine. The procedural guidance herein is designed to answer specific operational questions and to foster a culture of safety and precision in the laboratory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The chemical structure, incorporating a dibenzocycloheptene and a piperidine moiety, suggests that this compound may be biologically active and potentially hazardous. Piperidine itself is classified as a highly flammable, toxic, and corrosive substance.[1][2][3] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards.[4][5] A face shield should be worn over goggles, especially when there is a risk of splashes or aerosols.[4][5][6] |
| Hands | Double Gloving: Chemical-Resistant Gloves | An inner pair of nitrile gloves should be worn under a more robust outer glove, such as neoprene or butyl rubber.[4] Always check the glove manufacturer's chemical resistance guide. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved Nomex® or similar flame-resistant lab coat is required.[4][5] |
| Respiratory | Respirator | If work cannot be conducted within a certified chemical fume hood, or if there is a risk of aerosol generation, a properly fitted N95 or higher-rated respirator is necessary.[4][7][8] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; no sandals, perforated shoes, or high heels are permitted.[4][5] |
II. Step-by-Step Handling Procedures
A. Engineering Controls and Preparation:
-
Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.[2]
-
Spill Kit: A chemical spill kit appropriate for handling hazardous organic compounds must be readily accessible.[8]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
B. Weighing and Solution Preparation:
-
Designated Area: Designate a specific area within the fume hood for weighing.
-
Static Control: Use an anti-static weighing dish and grounding equipment to prevent ignition of flammable vapors.
-
Aliquotting: Whenever possible, work with the smallest quantity of the compound necessary for the experiment.
-
Solvent Selection: Use the least hazardous solvent appropriate for the procedure.
C. Administration and Experimental Use:
-
Closed Systems: Utilize closed systems for reactions and transfers whenever feasible.
-
Avoid Aerosols: Take care to avoid the generation of dusts or aerosols.
III. Disposal Plan
Improper disposal of this potent compound can pose a significant environmental and health risk.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled hazardous waste container. The container should be sealed and stored in a secondary container. |
| Liquid Waste | Collect all solvents and solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatible. |
| Contaminated PPE | All disposable PPE (gloves, etc.) that has come into contact with the compound should be disposed of as hazardous waste. |
Never dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's environmental health and safety office.
IV. Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(4-(2H-tetrazol-5-yl)butyl)piperidine in a research setting.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
